AGN 196996
描述
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属性
IUPAC Name |
4-[[3-bromo-4-ethoxy-5-(4-methylbenzoyl)benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO5/c1-3-31-22-19(21(27)15-6-4-14(2)5-7-15)12-17(13-20(22)25)23(28)26-18-10-8-16(9-11-18)24(29)30/h4-13H,3H2,1-2H3,(H,26,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGXGZOGQGUTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of AGN 196996
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of AGN 196996 Action: A Selective RARα Antagonist
This compound is a potent and highly selective antagonist of the Retinoic Acid Receptor alpha (RARα), a nuclear hormone receptor that plays a pivotal role in cell differentiation, proliferation, and apoptosis. Its mechanism of action is centered on the competitive inhibition of RARα, thereby modulating the transcription of specific target genes. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and cellular consequences of this compound activity, with a focus on its effects in prostate cancer models.
Binding Affinity and Selectivity
The defining characteristic of this compound is its remarkable selectivity for RARα over the other RAR isotypes, RARβ and RARγ. This selectivity is quantified by its inhibitory constant (Ki), a measure of binding affinity.
| Receptor Subtype | Binding Affinity (Ki) (nM) |
| RARα | 2 |
| RARβ | 1087 |
| RARγ | 8523 |
Table 1: Competitive Binding Affinity of this compound for Retinoic Acid Receptor (RAR) Subtypes. This table clearly demonstrates the high affinity and selectivity of this compound for the RARα isoform.
This high degree of selectivity minimizes off-target effects, making this compound a precise tool for probing the specific functions of RARα.
Functional Antagonism and Inhibition of Gene Transcription
This compound functions as a pure antagonist. It does not possess any intrinsic agonist activity, meaning it does not activate the RARα receptor. Instead, it competitively binds to the ligand-binding pocket of RARα, effectively blocking the binding of natural agonists like all-trans retinoic acid (ATRA). This blockade prevents the conformational changes in the receptor that are necessary for the recruitment of co-activators and the initiation of gene transcription. Consequently, this compound inhibits the transcriptional activity of genes regulated by RARα.
Signaling Pathway of this compound-Mediated RARα Antagonism
The canonical signaling pathway of retinoic acid involves the binding of an agonist to the RAR/RXR heterodimer, leading to the recruitment of co-activators and subsequent gene transcription. This compound disrupts this pathway at a critical juncture.
Figure 1: this compound Mechanism of Action on the RARα Signaling Pathway.
As depicted, in the absence of an agonist, the RARα/RXR heterodimer is often bound to RAREs in the promoter regions of target genes, complexed with co-repressors to silence gene expression. The introduction of an agonist like ATRA leads to the dissociation of co-repressors and the recruitment of co-activators, initiating transcription. This compound, by blocking agonist binding, maintains the repressive state of the RARα/RXR complex, preventing the transcription of genes that are essential for cell proliferation and survival. A key downstream effector of this pathway is the cyclin-dependent kinase inhibitor p21waf1, which is upregulated following RARα antagonism, leading to cell cycle arrest and apoptosis.
Cellular Effects in Prostate Cancer
In prostate cancer cell lines, the antagonistic action of this compound on RARα translates into significant anti-proliferative and pro-apoptotic effects.
Inhibition of Prostate Cancer Cell Growth
This compound has been demonstrated to be a potent inhibitor of the growth of various prostate cancer cell lines, including both androgen-sensitive (LNCaP) and androgen-insensitive (PC3, DU-145) lines.
| Cell Line | IC50 (nM) for Growth Inhibition |
| LNCaP | ~200 |
| PC3 | Not explicitly stated for this compound, but a related RARα antagonist showed an IC50 of ~200 nM. |
| DU-145 | Not explicitly stated for this compound, but a related RARα antagonist showed an IC50 of ~200 nM. |
Table 2: Growth Inhibition of Prostate Cancer Cell Lines by an RARα Antagonist (AGN194301, a compound with a similar profile to this compound).[1] The data indicates that RARα antagonism effectively curtails the growth of prostate cancer cells.
Induction of Cell Cycle Arrest and Apoptosis
The growth inhibitory effects of RARα antagonism are, at least in part, attributable to the induction of cell cycle arrest at the G1 phase.[2] This is consistent with the observed upregulation of p21waf1, a critical regulator of the G1/S transition.[2] Prolonged exposure to RARα antagonists ultimately leads to the induction of apoptosis, or programmed cell death, in these cancer cells.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the different RAR subtypes.
Objective: To quantify the ability of this compound to displace a radiolabeled ligand from RARα, RARβ, and RARγ.
Materials:
-
Recombinant human RARα, RARβ, and RARγ proteins (e.g., from baculovirus-infected insect cells)
-
[3H]-all-trans retinoic acid (Radioligand)
-
This compound (unlabeled competitor)
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Binding buffer (e.g., TEGD buffer: 20 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a multi-well plate, combine the recombinant RAR protein, a fixed concentration of [3H]-ATRA (typically at or below its Kd), and varying concentrations of this compound.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
To determine non-specific binding, include control wells with a large excess of unlabeled ATRA.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for the Competitive Radioligand Binding Assay.
RARα Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay is used to determine the functional antagonist activity of this compound.
Objective: To measure the ability of this compound to inhibit agonist-induced transactivation of a reporter gene under the control of a retinoic acid response element (RARE).
Materials:
-
Mammalian cell line (e.g., HeLa or HEK293)
-
Expression vector for human RARα
-
Reporter plasmid containing a luciferase gene downstream of a promoter with one or more RAREs (e.g., pGL3-RARE-Luc)
-
Control plasmid for transfection normalization (e.g., a plasmid expressing Renilla luciferase)
-
Transfection reagent
-
Cell culture medium
-
RAR agonist (e.g., all-trans retinoic acid - ATRA)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the mammalian cells with the RARα expression vector, the RARE-luciferase reporter plasmid, and the control plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to recover.
-
Treat the cells with a fixed concentration of the RAR agonist (ATRA, typically at its EC50) in the presence of varying concentrations of this compound.
-
Include control wells with vehicle (DMSO), agonist alone, and antagonist alone.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percent inhibition of agonist-induced luciferase activity for each concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis.
Figure 3: Workflow for the RARα Transactivation Assay.
Cell Growth Inhibition Assay
This assay measures the effect of this compound on the proliferation of prostate cancer cells.
Objective: To determine the IC50 value for the growth inhibitory effect of this compound on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC3, DU-145)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the prostate cancer cells in a 96-well plate at a low density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Include vehicle-treated control wells.
-
Incubate the cells for a period of time that allows for multiple cell divisions (e.g., 3-5 days).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
Conclusion
This compound is a powerful and selective pharmacological tool for investigating the biological roles of RARα. Its mechanism of action, characterized by high-affinity binding and potent functional antagonism of RARα, leads to the inhibition of gene transcription, resulting in cell cycle arrest and apoptosis in prostate cancer cells. The detailed experimental protocols provided in this guide offer a framework for the continued exploration of this compound and the broader field of retinoid receptor signaling in cancer and other diseases.
References
AGN 196996: A Technical Guide to a Selective RARα Antagonist
Abstract
AGN 196996 is a potent and highly selective antagonist of the Retinoic Acid Receptor alpha (RARα), a nuclear hormone receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis. This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, and its effects on cancer cells, particularly in the context of prostate cancer. Detailed experimental protocols and signaling pathway diagrams are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
Retinoic acid receptors (RARs) are ligand-dependent transcription factors that, upon binding to their cognate ligands, all-trans retinoic acid (ATRA), regulate the expression of a wide array of genes. The RAR family consists of three subtypes: RARα, RARβ, and RARγ. Dysregulation of RAR signaling has been implicated in the pathogenesis of various diseases, including cancer. Consequently, the development of subtype-selective RAR modulators has been a significant focus of therapeutic research. This compound has emerged as a key pharmacological tool for studying the specific roles of RARα and as a potential therapeutic agent.
Biochemical and Pharmacological Profile of this compound
This compound is a synthetic retinoid characterized by its high affinity and selectivity for RARα. It functions as a competitive antagonist, blocking the transcriptional activity induced by RAR agonists like ATRA.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
| Parameter | Value | Reference |
| Ki for RARα | 2 nM | [1] |
| Ki for RARβ | 1087 nM | [1] |
| Ki for RARγ | 8523 nM | [1] |
| CAS Number | 958295-17-5 | |
| Molecular Formula | C24H20BrNO5 | |
| Molecular Weight | 482.32 g/mol |
Table 1: Binding Affinities and Chemical Properties of this compound.
| Cell Line | Assay | Parameter | Value | Reference |
| LNCaP | Growth Inhibition | IC50 | ~1.8 µM | |
| LNCaP | Colony Formation Inhibition | IC50 | ~250 nM | [1] |
| DU-145 | Colony Formation Inhibition | IC50 | ~250 nM | [1] |
| PC-3 | Colony Formation Inhibition | IC50 | ~250 nM | [1] |
| Primary Prostate Carcinoma Cells | Growth Inhibition | IC50 | 200 - 800 nM | [1] |
| Normal Prostate Epithelium | Growth Inhibition | IC50 | ~1 µM | [1] |
Table 2: In Vitro Efficacy of this compound in Prostate Cancer Models.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by competitively binding to the ligand-binding pocket of RARα, preventing the conformational changes necessary for the recruitment of coactivators and subsequent gene transcription. In the context of prostate cancer, this antagonism of RARα signaling leads to cell cycle arrest at the G1 phase and the induction of apoptosis.
RARα Signaling in Prostate Cancer Cells
Experimental Workflow for Assessing this compound Activity
Detailed Experimental Protocols
The following protocols are based on standard methodologies and details reported in the key literature.
Cell Culture
Prostate cancer cell lines (LNCaP, DU-145, PC-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Colony Formation Assay
-
Cell Seeding: Cells are seeded at a low density (e.g., 500 cells/well) in 6-well plates and allowed to adhere overnight.
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Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
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Incubation: Plates are incubated for 10-14 days, with the medium and treatment being refreshed every 3-4 days.
-
Staining: Colonies are washed with PBS, fixed with methanol (B129727) for 15 minutes, and then stained with 0.5% crystal violet solution for 20 minutes.
-
Quantification: After washing and drying, the number of colonies (typically defined as clusters of >50 cells) is counted manually or using an automated colony counter. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are seeded in 6-well plates, allowed to adhere, and then treated with this compound for the desired time (e.g., 24, 48 hours). Both adherent and floating cells are collected, washed with PBS, and counted.
-
Fixation: Cells are resuspended in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping and fixed overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.
Apoptosis Detection by TUNEL Assay
-
Cell Preparation: Cells are cultured on coverslips and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate (B86180) buffer.
-
TUNEL Reaction: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction is performed according to the manufacturer's instructions, using a commercially available kit. This involves labeling the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
-
Microscopy: The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy.
Western Blot Analysis for p21
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against p21waf1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Discussion and Future Directions
The high selectivity of this compound for RARα makes it an invaluable tool for dissecting the specific functions of this receptor subtype in both normal physiology and disease. The data from studies on prostate cancer cells demonstrate that antagonism of RARα can potently inhibit cell growth and induce apoptosis, highlighting a potential therapeutic strategy.[1] The upregulation of the cell cycle inhibitor p21waf1 appears to be a key downstream event in this process.[1]
Future research should focus on elucidating the full spectrum of genes regulated by RARα in different cellular contexts and exploring the therapeutic potential of this compound and similar RARα antagonists in other cancers and diseases where RARα signaling is implicated. In vivo studies are crucial to validate the preclinical findings and to assess the safety and efficacy of this compound in a whole-organism setting.
Conclusion
This compound is a potent and selective RARα antagonist with significant anti-proliferative and pro-apoptotic effects in prostate cancer cells. Its mechanism of action involves the inhibition of RARα-mediated gene transcription, leading to G1 cell cycle arrest, in part through the upregulation of p21waf1. The detailed data and protocols provided in this guide offer a solid foundation for further research into the biological roles of RARα and the therapeutic potential of its antagonists.
References
AGN 196996: A Technical Guide to its Function as a Selective RARα Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 196996 is a potent and highly selective antagonist of the Retinoic Acid Receptor alpha (RARα), a ligand-inducible transcription factor that plays a crucial role in cell growth, differentiation, and embryonic development. As a member of the nuclear receptor superfamily, RARα, upon binding to its natural ligand, all-trans retinoic acid (ATRA), forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. The dysregulation of RARα signaling has been implicated in various diseases, including cancer. This compound, by selectively blocking the action of RARα, serves as a valuable chemical tool for elucidating the physiological and pathological roles of this receptor subtype and holds potential as a therapeutic agent. This technical guide provides an in-depth overview of the core function of this compound, including its binding affinity, mechanism of action, and the experimental protocols used for its characterization.
Data Presentation
The selectivity of this compound for RARα over other RAR subtypes is a key feature of its pharmacological profile. This selectivity is quantified through competitive binding assays, which measure the affinity of the compound for the receptor. The dissociation constant (Ki) is a measure of this binding affinity, with a lower Ki value indicating a higher affinity.
| Compound | Target Receptor | Binding Affinity (Ki) (nM) | Selectivity vs. RARα |
| This compound | RARα | 2 | - |
| RARβ | 1087 | 543.5-fold | |
| RARγ | 8523 | 4261.5-fold |
Table 1: Binding Affinity and Selectivity of this compound for Retinoic Acid Receptor Subtypes.[1][2][3] This table summarizes the high-affinity and selective binding of this compound to RARα.
Mechanism of Action
This compound functions as a competitive antagonist of RARα. In the absence of an agonist like ATRA, the RARα/RXR heterodimer is bound to RAREs along with corepressor proteins, which inhibit gene transcription. When ATRA binds to RARα, it induces a conformational change that leads to the dissociation of corepressors and the recruitment of coactivators, initiating gene transcription. This compound binds to the ligand-binding pocket of RARα but does not induce the conformational change necessary for coactivator recruitment. Instead, it prevents the binding of ATRA and other agonists, thereby keeping the receptor in its inactive, corepressor-bound state and blocking the downstream transcriptional activation of target genes.[1][2] It is important to note that this compound itself does not exhibit any agonist activity in transactivation assays.[1][2]
Signaling Pathway Diagram
Caption: RARα Signaling and this compound Inhibition.
Experimental Protocols
The characterization of this compound as a selective RARα antagonist relies on several key in vitro assays. The following are detailed methodologies for these experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound for RARα, RARβ, and RARγ.
Materials:
-
Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs)
-
Radiolabeled ligand (e.g., [³H]-ATRA)
-
Unlabeled this compound
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol)
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a 96-well plate, add a constant concentration of the recombinant RAR LBD and the radiolabeled ligand to each well.
-
Add the different concentrations of unlabeled this compound to the wells. Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of unlabeled ATRA (non-specific binding).
-
Incubate the plate at 4°C for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
After incubation, harvest the contents of each well onto a filter plate using a cell harvester. The filter will trap the receptor-ligand complexes.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Co-transfection Reporter Assay
This cell-based assay is used to determine the functional activity of a compound as an agonist or antagonist of a nuclear receptor.
Objective: To assess the ability of this compound to antagonize ATRA-induced transcriptional activation of RARα.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa, or CV-1)
-
Expression vector for full-length human RARα
-
Reporter vector containing a luciferase or β-galactosidase gene under the control of a promoter with multiple RAREs.
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
ATRA
-
This compound
-
Lysis buffer
-
Luciferase or β-galactosidase assay substrate
-
Luminometer or spectrophotometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the RARα expression vector and the RARE-reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
After transfection (e.g., 24 hours), replace the medium with fresh medium containing a constant, sub-maximal concentration of ATRA and varying concentrations of this compound. Include control wells with vehicle only, ATRA only, and this compound only.
-
Incubate the cells for a further 24 hours.
-
Lyse the cells and measure the reporter gene activity (luciferase or β-galactosidase) in the cell lysates using the appropriate assay substrate and a luminometer or spectrophotometer.
-
Normalize the reporter gene activity to a co-transfected internal control (e.g., a Renilla luciferase vector) or to the total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the reporter gene activity against the concentration of this compound to generate a dose-response curve and determine the IC50 value for the antagonist activity.
Experimental Workflow Diagrams
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: Co-transfection Reporter Assay Workflow.
Conclusion
This compound is a powerful research tool characterized by its high affinity and selectivity for RARα. Its mechanism as a competitive antagonist that blocks agonist-induced gene transcription has been well-established through in vitro assays. The detailed experimental protocols and workflows provided in this guide offer a comprehensive understanding of the methodologies used to characterize the function of this compound. This information is critical for researchers and drug development professionals seeking to utilize this compound for investigating the intricate roles of RARα in health and disease and for the potential development of novel therapeutic strategies. Further in vivo studies are essential to fully elucidate the therapeutic potential of this compound.
References
AGN 196996: A Technical Guide to a Selective RARα Antagonist
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of AGN 196996, a potent and selective Retinoic Acid Receptor alpha (RARα) antagonist. The discovery and development of this compound and related compounds by Allergan marked a significant step in the exploration of RAR subtype-selective modulators for therapeutic applications. This document details the history, mechanism of action, and key experimental data associated with this compound. It includes structured data tables for quantitative analysis, detailed experimental methodologies for key cited studies, and visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Discovery and History
The development of this compound is rooted in the broader research efforts by Allergan to create retinoid receptor modulators with improved therapeutic profiles. This work led to the discovery of a series of RAR antagonists, including the well-characterized pan-RAR antagonist AGN 194310, which showed high affinity for all three RAR subtypes (α, β, and γ)[1]. Research on AGN 194310 in the late 1990s and early 2000s demonstrated its potential in treating retinoid-induced toxicities and certain cancers, with the compound entering early clinical testing[2].
Building on this foundation, further research focused on developing subtype-selective antagonists to isolate specific biological functions and potentially reduce off-target effects. This compound emerged from these efforts as a highly selective antagonist for the RARα subtype. Its characterization was detailed in a 2004 study by Keedwell et al., where it was used as a pharmacological tool to investigate the role of RARα in prostate cancer cell growth[3][4]. The selective nature of this compound allows for the specific interrogation of RARα-mediated signaling pathways.
Quantitative Data Presentation
The defining characteristic of this compound is its high selectivity for RARα. The following tables summarize the key quantitative data reported for this compound and the related pan-antagonist AGN 194310 for comparative purposes.
Table 1: Retinoic Acid Receptor (RAR) Binding Affinities (Ki, nM)
| Compound | RARα | RARβ | RARγ | Reference |
| This compound | 2 | 1087 | 8523 | [4] |
| AGN 194310 | 3 | 2 | 5 | [5][6] |
Table 2: In Vitro Growth Inhibition of Prostate Cancer Cell Lines (IC50, nM)
| Compound | LNCaP Cells | PC3 Cells | DU-145 Cells | Reference |
| AGN 194310 | 16 ± 5 | 18 ± 6 | 34 ± 7 | [6] |
| This compound | ~250 | ~250 | ~250 | [3] |
Note: The IC50 values for this compound are approximated from graphical data presented in Keedwell et al., 2004.
Mechanism of Action
This compound functions as a competitive antagonist at the ligand-binding domain of the Retinoic Acid Receptor alpha (RARα). In the canonical RAR signaling pathway, the endogenous ligand, all-trans retinoic acid (ATRA), binds to RAR, which is typically heterodimerized with a Retinoid X Receptor (RXR). This ligand binding event induces a conformational change in the RAR, leading to the dissociation of corepressor proteins (e.g., NCoR, SMRT) and the recruitment of coactivator proteins. This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating their transcription.
This compound, by binding to RARα, prevents the binding of ATRA and other agonists. This stabilizes the receptor in a conformation that favors the continued association of corepressors, thereby inhibiting the transcription of RARα target genes[4]. Studies have shown that this compound exhibits no intrinsic agonist activity in transactivation assays but effectively blocks the transcriptional activity induced by RAR agonists[4].
Experimental Protocols
While the original synthesis protocol for this compound is not detailed in the currently available public literature, the following are detailed methodologies for key experiments cited in the characterization and use of this compound and related compounds.
RAR Competitive Binding Assay (Adapted from available literature)
This protocol outlines a general method for determining the binding affinity of a compound to RAR subtypes using a radioligand competition assay.
-
Materials:
-
Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs).
-
Radioligand: [³H]all-trans retinoic acid (ATRA).
-
Binding buffer: Tris-HCl buffer (pH 7.4) containing dithiothreitol (B142953) (DTT), KCl, and bovine serum albumin (BSA).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled ATRA.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate the recombinant RAR-LBD with the radioligand ([³H]ATRA) in the binding buffer.
-
In parallel, incubate the RAR-LBD and radioligand with varying concentrations of the test compound (this compound).
-
To determine non-specific binding, a separate incubation is performed in the presence of a saturating concentration of unlabeled ATRA.
-
The incubation is carried out at 4°C for a sufficient time to reach equilibrium (typically 2-4 hours).
-
Following incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold binding buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell Growth Inhibition Assay (Colony Formation)
This protocol is based on the methodology described by Hammond et al. (2001) and Keedwell et al. (2004) for assessing the effect of RAR antagonists on prostate cancer cell lines.
-
Cell Lines and Culture:
-
Human prostate carcinoma cell lines (e.g., LNCaP, PC3, DU-145).
-
Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For serum-free experiments, cells are adapted to serum-free media formulations.
-
-
Procedure:
-
Harvest exponentially growing cells and seed them at a low density (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the plates for a period of 10-14 days, allowing for colony formation. The medium with the test compound is refreshed every 2-3 days.
-
After the incubation period, wash the wells with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution of methanol (B129727) and acetic acid.
-
Stain the colonies with a solution of crystal violet.
-
After staining, wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
The percentage of colony formation inhibition is calculated relative to the vehicle-treated control. The IC50 value (the concentration that inhibits colony formation by 50%) is determined from the dose-response curve.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of RARα antagonism by this compound.
Caption: Workflow for the characterization of this compound.
References
- 1. A novel retinoic acid receptor (RAR)-selective antagonist inhibits differentiation and apoptosis of HL-60 cells: implications of RARalpha-mediated signals in myeloid leukemic cells. | Semantic Scholar [semanticscholar.org]
- 2. US5827500A - Process for identifying RAR-receptor-antagonist compounds - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Differential reprogramming of isogenic colorectal cancer cells by distinct activating KRAS mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
AGN 196996: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN 196996 is a potent and highly selective antagonist of the Retinoic Acid Receptor alpha (RARα), a ligand-activated transcription factor pivotal in cell growth, differentiation, and embryonic development. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and pharmacological characteristics. Special emphasis is placed on its mechanism of action as a RARα antagonist, supported by a compilation of quantitative data and detailed experimental methodologies for key assays. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its biological context and experimental application.
Chemical Structure and Physicochemical Properties
This compound is a synthetic retinoid analog designed to selectively interact with the RARα subtype. Its chemical identity and core properties are summarized below.
| Property | Value |
| IUPAC Name | 4-[[3-bromo-4-ethoxy-5-(4-methylbenzoyl)benzoyl]amino]benzoic acid |
| CAS Number | 958295-17-5 |
| Molecular Formula | C₂₄H₂₀BrNO₅ |
| Molecular Weight | 482.32 g/mol |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. |
| Storage | Desiccate at -20°C |
Pharmacological Properties and Mechanism of Action
This compound functions as a competitive antagonist at the ligand-binding pocket of RARα. This selective inhibition prevents the receptor from undergoing the conformational changes necessary for the dissociation of corepressors and recruitment of coactivators, thereby blocking the transcription of target genes.
Binding Affinity and Selectivity
The selectivity of this compound for RARα over other RAR subtypes is a key feature of its pharmacological profile. The inhibition constants (Ki) highlight this specificity.
| Receptor Subtype | Inhibition Constant (Ki) |
| RARα | 2 nM |
| RARβ | 1087 nM |
| RARγ | 8523 nM |
Functional Activity
In cellular assays, this compound has been demonstrated to be a potent inhibitor of cancer cell growth, particularly in prostate carcinoma cells.
| Cell Line | Assay Type | IC₅₀ Value |
| LNCaP | Cell Growth Inhibition | 1.8 ± 0.3 µM |
Mechanism of Action: RARα Antagonism
The canonical signaling pathway of Retinoic Acid Receptor alpha (RARα) involves its heterodimerization with the Retinoid X Receptor (RXR). In the absence of a ligand, this heterodimer binds to Retinoic Acid Response Elements (RAREs) on the DNA and recruits corepressor proteins, which leads to the repression of gene transcription. Upon binding of an agonist, such as all-trans retinoic acid (ATRA), the receptor complex undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This results in the initiation of target gene transcription.
This compound, as a selective RARα antagonist, competitively binds to the ligand-binding pocket of RARα. This binding prevents the conformational change required for the release of corepressors and the recruitment of coactivators, even in the presence of an agonist. Consequently, the RARα/RXR heterodimer remains in its repressive state, and the transcription of target genes is inhibited.
The Biological Activity of AGN 196996: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN 196996 is a potent and highly selective antagonist of the Retinoic Acid Receptor alpha (RARα). This document provides a comprehensive overview of its biological activity, focusing on its mechanism of action, quantitative binding and functional data, and detailed experimental protocols. This compound serves as a critical tool for investigating the physiological and pathological roles of RARα signaling and as a potential therapeutic agent, particularly in the context of oncology. Its ability to inhibit the growth of prostate carcinoma cells highlights its potential in cancer research and drug development.
Core Biological Activity: Selective RARα Antagonism
This compound functions as a competitive antagonist at the ligand-binding domain of the RARα nuclear receptor. In its unbound state, the RAR forms a heterodimer with the Retinoid X Receptor (RXR), which binds to Retinoic Acid Response Elements (RAREs) on the DNA and recruits corepressor proteins, thereby inhibiting gene transcription. Upon binding of an agonist, such as all-trans retinoic acid (ATRA), the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which initiates the transcription of target genes. This compound binds to RARα with high affinity, preventing the conformational changes necessary for coactivator recruitment and thus blocking agonist-induced gene transcription.[1]
Quantitative Biological Data
The biological activity of this compound has been quantified through various in vitro assays, including competitive binding assays and functional assays assessing its impact on cancer cell growth.
Table 1: Binding Affinity of this compound for Retinoic Acid Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) (nM) | Selectivity vs. RARα |
| RARα | 2 | - |
| RARβ | 1087 | ~544-fold |
| RARγ | 8523 | ~4262-fold |
Data sourced from multiple suppliers, consistently citing a Ki of 2 nM for RARα.[1]
Table 2: Functional Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay Type | Parameter | Value |
| LNCaP | Growth Inhibition | IC50 | 1.8 ± 0.3 µM |
This data indicates the concentration of this compound required to inhibit the growth of LNCaP prostate cancer cells by 50%.
Signaling Pathway of RARα and Antagonism by this compound
The following diagram illustrates the molecular mechanism of RARα signaling and the inhibitory action of this compound.
Caption: RARα signaling pathway and its inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for RAR subtypes.
-
Materials:
-
Recombinant human RARα, RARβ, and RARγ proteins.
-
Radioligand (e.g., [3H]-all-trans retinoic acid).
-
This compound and unlabeled all-trans retinoic acid.
-
Binding buffer (e.g., Tris-HCl buffer with additives).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound and unlabeled all-trans retinoic acid.
-
In a multi-well plate, incubate the recombinant RAR protein with a fixed concentration of the radioligand and varying concentrations of either this compound or unlabeled all-trans retinoic acid.
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled all-trans retinoic acid).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
RARα Transactivation Assay
This assay measures the ability of this compound to block agonist-induced gene transcription mediated by RARα.
-
Materials:
-
A suitable mammalian cell line (e.g., HEK293T or HeLa) that does not endogenously express high levels of RARs.
-
An expression vector for human RARα.
-
A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with RAREs.
-
A control plasmid for transfection efficiency normalization (e.g., a plasmid expressing Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
A RAR agonist (e.g., all-trans retinoic acid).
-
This compound.
-
Lysis buffer and luciferase assay substrate.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the RARα expression vector, the RARE-reporter plasmid, and the control plasmid.
-
After transfection, plate the cells in a multi-well plate and allow them to recover.
-
Treat the cells with a fixed concentration of the RAR agonist in the presence of increasing concentrations of this compound.
-
Include control wells with vehicle only, agonist only, and this compound only.
-
Incubate the cells for a sufficient period to allow for gene expression (e.g., 24-48 hours).
-
Lyse the cells and measure the luciferase activity from both the reporter and control plasmids using a luminometer.
-
Normalize the reporter luciferase activity to the control luciferase activity to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value for the inhibition of transactivation.
-
Prostate Cancer Cell Growth Inhibition Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of prostate cancer cell lines.
-
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145).
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the prostate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound. Include vehicle-treated control wells.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of growth inhibition against the concentration of this compound and fitting the data to a dose-response curve.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the biological activity of a selective RARα antagonist like this compound.
Caption: A logical workflow for the characterization of this compound.
Conclusion
This compound is a powerful research tool characterized by its high potency and selectivity as an RARα antagonist. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers in the fields of nuclear receptor signaling, cancer biology, and drug development. Its demonstrated ability to inhibit the growth of prostate cancer cells underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.
References
An In-Depth Technical Guide to AGN 196996 (CAS Number: 958295-17-5): A Potent and Selective RARα Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN 196996 is a potent and highly selective antagonist of the Retinoic Acid Receptor alpha (RARα), a key regulator of gene transcription involved in cellular differentiation, proliferation, and apoptosis. With a high binding affinity for RARα, this small molecule has demonstrated significant potential as a tool for investigating the physiological and pathological roles of RARα signaling. Notably, this compound has been shown to inhibit the growth of various cancer cell lines, particularly prostate cancer, by inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its characterization.
Core Properties of this compound
This compound is a synthetic organic compound with the chemical formula C₂₄H₂₀BrNO₅ and a molecular weight of 482.32 g/mol . It is soluble in organic solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate.
| Property | Value | Reference |
| CAS Number | 958295-17-5 | N/A |
| Molecular Formula | C₂₄H₂₀BrNO₅ | [1] |
| Molecular Weight | 482.32 g/mol | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Mechanism of Action: Selective RARα Antagonism
This compound functions as a competitive antagonist of the Retinoic Acid Receptor alpha (RARα). It exhibits high selectivity for RARα with a reported inhibitory constant (Ki) of 2 nM.[1][2] Its affinity for RARβ and RARγ is significantly lower, with Ki values of 1087 nM and 8523 nM, respectively, demonstrating its potent and specific action on the RARα isoform.[1][2]
Unlike RAR agonists such as all-trans retinoic acid (ATRA), this compound does not activate gene transcription upon binding to RARα. Instead, it effectively blocks the transcriptional activity induced by RAR agonists.[1][2] This blockade is central to its biological effects.
Signaling Pathway: Antagonism of RARα-Mediated Transcription
The canonical retinoic acid signaling pathway involves the binding of an agonist (like ATRA) to a heterodimer of a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription. This compound disrupts this process by binding to the ligand-binding pocket of RARα, preventing the conformational changes necessary for coactivator recruitment and subsequent gene activation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Ki (nM) | Reference |
| RARα | 2 | [1][2] |
| RARβ | 1087 | [1][2] |
| RARγ | 8523 | [1][2] |
Table 2: In Vitro Efficacy in Prostate Cancer Cells
| Cell Line | Assay | Endpoint | Value | Reference |
| LNCaP | Growth Inhibition | IC₅₀ | 1.8 ± 0.3 µM | [1] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
RAR Competitive Binding Assay
This assay determines the binding affinity of a test compound (e.g., this compound) to a specific RAR subtype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified RARα, RARβ, or RARγ protein or cell membranes expressing the receptor.
-
Radiolabeled retinoic acid (e.g., [³H]-ATRA).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA).
-
Unlabeled this compound.
-
Scintillation fluid and counter.
-
96-well filter plates.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-ATRA, and varying concentrations of this compound.
-
Incubation: Add the receptor preparation to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Add scintillation fluid to each filter and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-ATRA against the concentration of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145).
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and untreated cells.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., ice-cold 70% ethanol).
-
Propidium Iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
Procedure:
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and resuspend in a single-cell suspension.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate on ice or at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Detection by Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Materials:
-
Treated and untreated cells.
-
Annexin V binding buffer.
-
FITC-conjugated Annexin V.
-
Propidium Iodide (PI).
-
Flow cytometer.
Procedure:
-
Cell Harvest: Harvest cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension. Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells.
Potential Applications and Future Directions
This compound serves as a valuable research tool for elucidating the specific functions of RARα in various biological processes. Its potent and selective antagonist activity makes it ideal for dissecting the RARα-mediated signaling pathways in health and disease.
The demonstrated anti-proliferative and pro-apoptotic effects of RARα antagonism in prostate cancer cells suggest a potential therapeutic avenue. Further research is warranted to explore the efficacy of this compound and other RARα antagonists in preclinical cancer models. Additionally, the role of RARα in other diseases, such as dermatological and immunological disorders, could be investigated using this selective antagonist. The observation that this compound may inhibit P-glycoprotein, a key transporter involved in multidrug resistance, opens up intriguing possibilities for its use in combination therapies to overcome drug resistance in cancer.[1] However, this interaction requires more detailed investigation to confirm the mechanism and clinical relevance.
Conclusion
This compound is a powerful and selective pharmacological tool for the study of RARα signaling. Its well-defined mechanism of action and demonstrated biological activities, particularly in the context of cancer cell growth inhibition, make it a compound of significant interest to the scientific and drug development communities. The experimental protocols outlined in this guide provide a foundation for the further characterization and exploration of the therapeutic potential of this compound and other RARα antagonists.
References
AGN 196996: A High-Affinity Antagonist with Marked Selectivity for Retinoic Acid Receptor Alpha
For Immediate Release
IRVINE, Calif. – AGN 196996 has been identified as a potent and highly selective antagonist for the Retinoic Acid Receptor alpha (RARα), a key regulator of gene transcription involved in cellular growth, differentiation, and apoptosis. Extensive in vitro studies demonstrate that this compound exhibits a multi-fold higher binding affinity for RARα compared to its beta (RARβ) and gamma (RARγ) isoforms, establishing it as a critical tool for researchers investigating the specific roles of RARα in various physiological and pathological processes.
This compound acts by competitively binding to the ligand-binding pocket of RARα, effectively blocking the transcriptional activation induced by retinoic acid (RA) and other RAR agonists. Notably, the compound does not exhibit any intrinsic agonist activity, functioning as a pure antagonist. This selective inhibition of the RARα signaling pathway makes this compound an invaluable molecular probe for dissecting the isoform-specific functions of retinoic acid receptors in drug development and life sciences research.
Quantitative Analysis of Binding Selectivity
The selectivity of this compound for RAR isoforms has been quantitatively determined through competitive radioligand binding assays. The inhibition constant (Ki) values clearly illustrate the compound's preferential binding to RARα.
| Receptor Isoform | Binding Affinity (Ki, nM) |
| RARα | 2 |
| RARβ | 1087 |
| RARγ | 8523 |
This data demonstrates that this compound is approximately 544-fold more selective for RARα over RARβ and 4262-fold more selective for RARα over RARγ.
Functional Antagonism in Cellular Assays
The functional consequence of this selective binding is the potent antagonism of RARα-mediated gene transcription. In cellular transactivation assays, this compound effectively inhibits the activity of RAR agonists. For instance, in LNCaP human prostate cancer cells, which endogenously express RARs, this compound demonstrates a half-maximal inhibitory concentration (IC50) that underscores its antagonistic properties.
| Cell Line | Antagonist Activity (IC50) |
| LNCaP | 1.8 ± 0.3 µM |
Signaling Pathway of RARα and Antagonism by this compound
Retinoic acid receptors are ligand-activated transcription factors that, upon binding to an agonist like all-trans retinoic acid (ATRA), heterodimerize with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, leading to the recruitment of co-activator proteins and subsequent transcription of target genes. This compound, as a competitive antagonist, binds to RARα and prevents the conformational changes necessary for co-activator recruitment, thereby inhibiting gene transcription.
Caption: RARα Signaling and this compound Mechanism of Action.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay quantifies the binding affinity of this compound to the individual RAR isoforms.
Principle: The assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., [³H]-all-trans retinoic acid) for binding to a specific RAR isoform.
Methodology:
-
Receptor Source: Nuclear extracts from cells engineered to overexpress a single human RAR isoform (α, β, or γ) are used.
-
Radioligand: A fixed, subsaturating concentration of [³H]-all-trans retinoic acid is used.
-
Competitor: A range of concentrations of unlabeled this compound is prepared.
-
Incubation: The receptor extract, radioligand, and competitor are incubated together in a suitable binding buffer to allow equilibrium to be reached.
-
Separation: Bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Caption: Competitive Radioligand Binding Assay Workflow.
Transactivation Assay (Luciferase Reporter)
This cell-based assay determines the functional antagonist activity of this compound.
Principle: This assay measures the ability of this compound to inhibit the transcriptional activation of a reporter gene (luciferase) that is under the control of a promoter containing RAREs.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HeLa or a prostate cancer cell line like LNCaP) is cultured.
-
Transfection: The cells are co-transfected with two plasmids: one that expresses the desired human RAR isoform and another that contains a luciferase reporter gene driven by a RARE-containing promoter.
-
Treatment: The transfected cells are treated with a fixed concentration of an RAR agonist (e.g., all-trans retinoic acid) in the presence of increasing concentrations of this compound.
-
Incubation: The cells are incubated to allow for gene transcription and translation of the luciferase enzyme.
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate is added.
-
Detection: The light produced by the luciferase reaction is measured using a luminometer.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced luciferase activity (IC50) is calculated.
The Unseen Hand in Cellular Control: A Technical Guide to RARα Antagonism in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptor alpha (RARα), a ligand-dependent transcription factor, plays a pivotal role in orchestrating a multitude of cellular processes, including differentiation, proliferation, and apoptosis.[1] Its function is intricately modulated by its ligand, all-trans retinoic acid (ATRA). The dysregulation of RARα signaling is implicated in the pathogenesis of various diseases, most notably acute promyelocytic leukemia (APL). Consequently, the targeted antagonism of RARα has emerged as a compelling therapeutic strategy and a powerful tool for dissecting the complexities of cellular signaling. This technical guide provides an in-depth exploration of the role of RARα antagonism in cell signaling, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of RARα antagonism, present quantitative data on the effects of various antagonists, provide detailed experimental protocols for their study, and visualize the intricate signaling pathways involved.
The Core Mechanism of RARα Signaling and its Antagonism
Under normal physiological conditions, RARα forms a heterodimer with the retinoid X receptor (RXR). In the absence of a ligand, this RARα/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) within the promoter regions of target genes.[2] This binding recruits a co-repressor complex, which includes proteins like Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid Hormone Receptors (SMRT), leading to histone deacetylation and transcriptional repression.[3][4]
The binding of an agonist, such as ATRA, to the ligand-binding domain of RARα induces a conformational change in the receptor. This alteration facilitates the dissociation of the co-repressor complex and the recruitment of a co-activator complex, which includes proteins from the p160 family (e.g., SRC-1) and histone acetyltransferases (HATs) like CBP/p300.[4] This cascade of events results in histone acetylation, chromatin remodeling, and the initiation of target gene transcription.[5]
RARα antagonists are compounds that bind to the ligand-binding pocket of RARα but fail to induce the conformational change necessary for co-activator recruitment. By occupying the binding site, they prevent the binding of endogenous agonists like ATRA, thereby maintaining the receptor in a transcriptionally repressive state.
A further layer of complexity is introduced by the distinction between neutral antagonists and inverse agonists . Neutral antagonists simply block the binding of agonists, preventing the activation of transcription. In contrast, inverse agonists not only block agonist binding but also actively stabilize the interaction between RARα and the co-repressor complex, leading to a more profound and active repression of basal gene transcription.[6][7]
Quantitative Data on RARα Antagonists
The development of selective and potent RARα antagonists has been a significant focus of research. The following tables summarize key quantitative data for several well-characterized RARα antagonists, providing a comparative overview of their binding affinities and inhibitory concentrations.
| Compound | Target(s) | IC50 (nM) | Kd (nM) | Notes |
| YCT-529 | RARα-selective | 6.8 | - | No agonist activity observed.[5] |
| AGN194301 | RARα antagonist | ~200 | - | Less potent than other antagonists.[8][9] |
| AGN194310 | Pan-RAR antagonist | 16-34 (colony formation) | 2-5 | High affinity for all RAR subtypes.[8][9] |
| AGN194431 | RARβ/γ antagonist | ~100 (colony formation) | 70 (at RARγ) | Predominant activity at RARβ and RARγ.[8] |
| AGN205728 | RARγ-selective | - | RARα = 2400, RARβ = 4248, RARγ = 3 | High selectivity for RARγ.[10] |
| LYS2955303 | RARγ-selective | - | RARα > 1700, RARβ > 2980, RARγ = 1.9 | High selectivity for RARγ.[10] |
| MM11253 | RARγ-selective | - | RARα = 1000, RARβ > 1000, RARγ = 44 | Selective for RARγ.[10] |
| BMS-189532 | RARα-selective | - | - | Characterized as RARα-selective.[11][12] |
| BMS-195614 | RARα-selective | - | - | Characterized as RARα-selective.[11][12][13] |
| ER50891 | RARα antagonist | - | - | Mentioned as an RARα antagonist.[13] |
| Ro 41-5253 | RARα-selective antagonist | - | - | Used in functional assays to block RARα. |
Table 1: Binding Affinities and Inhibitory Concentrations of various RAR Antagonists.
Signaling Pathways Modulated by RARα Antagonism
The antagonism of RARα has far-reaching consequences on cellular signaling, impacting not only the direct transcriptional output of RARα but also engaging in crosstalk with other critical signaling pathways.
Core RARα Signaling Pathway
The fundamental mechanism of RARα signaling and its inhibition by antagonists is depicted below. In the unliganded state, the RARα/RXR heterodimer recruits co-repressors to silence gene expression. Agonist binding leads to a conformational change, co-repressor release, and co-activator recruitment, initiating transcription. Antagonists bind to RARα, preventing the agonist-induced conformational change and locking the receptor in a repressive state.
Caption: Core RARα signaling pathway and mechanism of antagonism.
Crosstalk with Other Signaling Pathways
RARα antagonism does not occur in isolation. The RARα signaling hub interacts with several other key cellular pathways, and its blockade can have cascading effects.
-
Estrogen Receptor (ERα) Signaling: In breast cancer cells, there is significant crosstalk between RARα and ERα signaling. Many genomic regions are co-occupied by both receptors, and they often exert antagonistic effects on the transcription of target genes.[14] This suggests that RARα antagonists could modulate the response to estrogen and anti-estrogen therapies.
-
MAPK and PI3K/Akt Signaling: Retinoic acid can induce non-genomic effects by activating kinase cascades, including the p38 MAPK and PI3K/Akt pathways.[15][16] These pathways can, in turn, phosphorylate RARα and its co-regulators, fine-tuning the transcriptional response.[15] Antagonism of RARα may therefore indirectly influence the activity of these crucial cell survival and proliferation pathways.
Caption: Crosstalk between RARα and other key signaling pathways.
RARα Target Genes
The antagonism of RARα leads to the altered expression of a host of target genes that are critical for various cellular functions.
-
Cell Differentiation: RARα is a master regulator of myeloid differentiation. In APL, the PML-RARα fusion protein blocks the expression of key differentiation genes. RARα target genes involved in differentiation include members of the HOX gene family (e.g., Hoxa1, Hoxa5), Cdx1, and Stra8.[8][17]
-
Cell Proliferation and Cell Cycle Control: RARα signaling can induce cell cycle arrest.[18][19][20] The RARα target gene C/EBPε directly regulates the transcription of the Myc antagonist Mad1, which, along with the cyclin-dependent kinase inhibitor p27Kip1, is required for RARα-mediated cell cycle arrest in granulocytes.[18] Another direct target involved in cell cycle control is Btg2.[11]
-
Apoptosis: RARα signaling can induce apoptosis in certain cancer cells.[21] Pro-apoptotic target genes of RARα include those involved in the mitochondrial apoptosis pathway, such as Bax, and caspases.[21][22]
Experimental Protocols
The study of RARα antagonism relies on a variety of robust experimental techniques. Below are detailed methodologies for three key assays.
Ligand Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity (Kd or IC50) of a test compound for RARα.
Principle: This assay measures the ability of a non-radiolabeled test compound (the antagonist) to compete with a radiolabeled ligand for binding to the RARα ligand-binding domain (LBD).
Materials:
-
Recombinant human RARα LBD
-
Radiolabeled ligand (e.g., [³H]9-cis-Retinoic acid)
-
Unlabeled test compound (antagonist)
-
Assay buffer (e.g., modified Tris-HCl buffer, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
Prepare a solution of the radiolabeled ligand at a concentration close to its Kd for RARα.
-
-
Incubation:
-
In a 96-well plate, combine the recombinant RARα-LBD, the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radiolabeled ligand + RARα-LBD, no competitor) and non-specific binding (radiolabeled ligand + RARα-LBD + a high concentration of unlabeled ligand).
-
-
Equilibration:
-
Incubate the plate at 4°C for 2-4 hours to allow the binding to reach equilibrium.[17]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-ligand complexes.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Kd of the test compound can be calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Reporter Gene Assay
This assay measures the functional activity of a test compound as either an agonist or an antagonist of RARα.
Principle: Mammalian cells are co-transfected with an expression vector for RARα and a reporter vector containing a luciferase gene under the control of a promoter with multiple RAREs. In the presence of an agonist, RARα activates the transcription of the luciferase gene, leading to light emission. An antagonist will block this agonist-induced light production.
Materials:
-
Mammalian cell line (e.g., HEK293T, CHO)
-
Expression vector for full-length human RARα
-
Luciferase reporter vector with RAREs
-
Transfection reagent
-
Cell culture medium
-
Test compound (antagonist)
-
Known RARα agonist (e.g., ATRA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the mammalian cells in the appropriate medium.
-
Co-transfect the cells with the RARα expression vector and the RARE-luciferase reporter vector using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (antagonist).
-
To test for antagonist activity, treat the cells with the serial dilutions of the antagonist in the presence of a fixed concentration of a known RARα agonist (typically at its EC50 concentration).
-
Include controls: vehicle only, agonist only, and a range of antagonist concentrations without the agonist.
-
-
Incubation:
-
Incubate the cells for 16-24 hours to allow for receptor activation and luciferase gene expression.[17]
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
For antagonist activity, plot the luciferase activity as a function of the antagonist concentration and fit the data to a dose-response inhibition curve to determine the IC50 value.
-
Caption: Workflow for a reporter gene assay.
Chromatin Immunoprecipitation (ChIP) Assay
This technique is used to identify the genomic regions where RARα is bound, and to assess how this binding is affected by antagonist treatment.
Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to RARα is used to immunoprecipitate the RARα-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and analyzed by qPCR or next-generation sequencing (ChIP-seq).
Materials:
-
Cells of interest
-
Formaldehyde (B43269) (cross-linking agent)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibody specific for RARα
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR machine or access to a sequencing facility
Procedure:
-
Cell Cross-linking:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.
-
Incubate the sheared chromatin with an RARα-specific antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-RARα-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating.
-
Treat with RNase A and proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
ChIP-qPCR: Use primers specific to known RAREs to quantify the enrichment of these regions in the immunoprecipitated DNA compared to an input control.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify all RARα binding sites across the genome.
-
Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Conclusion and Future Directions
The antagonism of RARα represents a powerful strategy for modulating cell signaling pathways with significant therapeutic potential. A deep understanding of the molecular mechanisms, the ability to quantify the effects of antagonists, and the application of robust experimental methodologies are essential for advancing this field. The continued development of highly selective and potent RARα antagonists, coupled with advanced genomic and proteomic approaches, will undoubtedly uncover new layers of complexity in RARα signaling and its role in health and disease. This will pave the way for the design of novel therapeutic interventions for a range of disorders, from cancer to developmental abnormalities. The intricate dance of co-regulators, the crosstalk with other signaling networks, and the precise control of gene expression all underscore the critical role of RARα as a central node in the cellular signaling landscape, a node that can be finely tuned through the strategic application of its antagonists.
References
- 1. RARA retinoic acid receptor alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Retinoic acid receptor alpha represses a Th9 transcriptional and epigenomic program to reduce allergic pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosstalk mechanisms between the WNT signaling pathway and long non-coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ERK MAP Kinase Signaling Regulates RAR Signaling to Confer Retinoid Resistance on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Retinoic acid receptor regulation of decision-making for cell differentiation [frontiersin.org]
- 8. Gene Expression Profiling Elucidates a Specific Role for RARγ in the Retinoic Acid Induced Differentiation of F9 Teratocarcinoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinoic acid signaling is directly activated in cardiomyocytes and protects mouse hearts from apoptosis after myocardial infarction | eLife [elifesciences.org]
- 10. Microarray analysis of differentially expressed genes in rat frontal cortex under chronic risperidone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. A Genomic Mechanism for Antagonism Between Retinoic Acid and Estrogen Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Combinatorial knockout of RARα, RARβ, and RARγ completely abrogates transcriptional responses to retinoic acid in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. oncotarget.com [oncotarget.com]
- 20. Retinoic acid receptor alpha drives cell cycle progression and is associated with increased sensitivity to retinoids in T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
AGN 196996: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN 196996 is a potent and highly selective antagonist of the Retinoic Acid Receptor alpha (RARα), a nuclear hormone receptor that plays a crucial role in cell growth, differentiation, and apoptosis. By competitively inhibiting the binding of endogenous ligands like all-trans retinoic acid (ATRA), this compound effectively blocks the transcriptional activation of RARα target genes. This has positioned it as a valuable research tool for investigating the physiological and pathological roles of RARα signaling. Notably, it has demonstrated significant potential as a growth inhibitor in various cancer cell lines, particularly in prostate cancer models. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key experimental data. It also details generalized experimental protocols for assays relevant to its characterization and provides visual representations of its mechanism and experimental workflows.
Chemical Properties and Data
This compound is a synthetic, small-molecule antagonist of the Retinoic Acid Receptor alpha (RARα). Its high affinity and selectivity for RARα make it a precise tool for studying the specific functions of this receptor subtype.
| Property | Value | Reference |
| IUPAC Name | 4-((5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carboxamido)benzoic acid | N/A |
| Molecular Formula | C24H20BrNO5 | [1] |
| Molecular Weight | 482.32 g/mol | [1] |
| CAS Number | 958295-17-5 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: ≥ 250 mg/mL (requires sonication) | [1] |
Biological Activity and Quantitative Data
This compound is characterized by its potent and selective antagonism of RARα. It displays significantly lower binding affinity for RARβ and RARγ isoforms, highlighting its utility in dissecting the specific roles of RARα.
Binding Affinity
| Receptor Subtype | Ki (nM) | Reference |
| RARα | 2 | [1][2] |
| RARβ | 1087 | [1][2] |
| RARγ | 8523 | [1][2] |
Functional Activity
In functional assays, this compound demonstrates no agonist activity. Instead, it effectively blocks the gene transcriptional activity induced by RAR agonists such as all-trans retinoic acid (ATRA).[1][2]
| Assay | Activity | IC50 | Reference |
| Transactivation Assay | Antagonist | Not explicitly reported, but effectively blocks ATRA-induced transcription | [1][2] |
Mechanism of Action: RARα Antagonism
The primary mechanism of action of this compound is the competitive antagonism of the Retinoic Acid Receptor alpha (RARα).
In its basal state, the RARα/RXRα heterodimer is bound to Retinoic Acid Response Elements (RAREs) on the DNA and is associated with corepressor proteins, which inhibit gene transcription. Upon binding of an agonist, such as all-trans retinoic acid (ATRA), the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then initiates the transcription of target genes involved in cellular processes like differentiation and apoptosis.
This compound, as a competitive antagonist, binds to the ligand-binding pocket of RARα but does not induce the conformational change necessary for coactivator recruitment. By occupying the binding site, it prevents the binding of endogenous agonists, thereby maintaining the repressive state of the RARα/RXRα complex and inhibiting the transcription of target genes.
Caption: RARα signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for assays commonly used to characterize RARα antagonists like this compound.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the RARα receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293T cells overexpressing human RARα
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM DTT, 10% glycerol, 0.1% BSA
-
Radioligand: [3H]-all-trans retinoic acid (ATRA)
-
Unlabeled ATRA (for non-specific binding)
-
Test compound: this compound
-
Scintillation fluid
Procedure:
-
Prepare cell lysates from HEK293T cells expressing RARα.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of [3H]-ATRA to each well.
-
Add the cell lysate to initiate the binding reaction.
-
For non-specific binding control wells, add a high concentration of unlabeled ATRA.
-
Incubate the plate at 4°C for 2-4 hours to reach equilibrium.
-
Harvest the bound radioligand by rapid filtration through a glass fiber filter, washing with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 and Ki values.
Caption: Workflow for a competitive radioligand binding assay.
Cellular Transactivation Assay
This assay measures the ability of a compound to act as an agonist or antagonist of RARα-mediated gene transcription in a cellular context.
Materials:
-
HeLa or other suitable cell line
-
Expression vector for human RARα
-
Reporter plasmid containing a Retinoic Acid Response Element (RARE) driving a reporter gene (e.g., luciferase or β-galactosidase)
-
Transfection reagent
-
Cell culture medium and supplements
-
ATRA (agonist control)
-
This compound
-
Luciferase assay reagent or appropriate substrate for the reporter gene
Procedure:
-
Co-transfect cells with the RARα expression vector and the RARE-reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to recover.
-
Treat the cells with:
-
Vehicle control
-
ATRA alone (to measure agonist activity)
-
This compound alone (to test for agonist activity)
-
ATRA in the presence of increasing concentrations of this compound (to measure antagonist activity)
-
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Normalize the reporter activity to a control for cell viability (e.g., total protein concentration).
-
Plot the reporter activity against the concentration of this compound to determine its antagonist potency.
Caption: Workflow for a cellular transactivation assay.
Research Applications
This compound is a valuable tool for a range of research applications, primarily focused on elucidating the role of RARα in various biological and pathological processes.
-
Cancer Research: It has been used to study the role of RARα in the proliferation and survival of cancer cells, with a particular focus on prostate cancer.[1]
-
Developmental Biology: As retinoic acid signaling is critical for embryonic development, this compound can be used to investigate the specific contributions of RARα to these processes.
-
Immunology: RARα is involved in the regulation of immune responses, and this compound can be employed to explore its role in immune cell differentiation and function.
-
Drug Discovery: It serves as a reference compound in the development of new RARα modulators with potential therapeutic applications.
Synthesis and Pharmacokinetics
Conclusion
This compound is a potent and selective RARα antagonist that has proven to be an invaluable research chemical. Its high affinity and selectivity for RARα allow for the precise investigation of this receptor's role in a multitude of biological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound to advance our understanding of RARα signaling in health and disease. Further research into its in vivo efficacy and pharmacokinetic properties will be crucial for translating its potential into therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for AGN 196996 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of AGN 196996, a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα), in cell culture experiments. This document outlines the mechanism of action, provides quantitative data, and offers detailed protocols for key applications.
Introduction to this compound
This compound is a synthetic retinoid that functions as a highly selective antagonist of RARα. It exhibits significantly lower affinity for RARβ and RARγ, making it a valuable tool for dissecting the specific roles of RARα in cellular processes such as proliferation, differentiation, and apoptosis. Its primary mechanism involves competitively binding to the ligand-binding pocket of RARα, preventing the recruitment of coactivators and the subsequent transcription of retinoic acid-responsive genes.
Data Presentation
Binding Affinity and Potency
The following table summarizes the key quantitative parameters of this compound, highlighting its selectivity for RARα.
| Parameter | Receptor | Value | Cell Line | Reference |
| Ki | RARα | 2 nM | - | [1][2] |
| RARβ | 1087 nM | - | [1][2] | |
| RARγ | 8523 nM | - | [1][2] | |
| IC50 | RARα | 1.8 ± 0.3 µM | LNCaP | [1] |
Solubility and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Property | Details |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. |
| Storage of Solid | Store at -20°C, desiccated. |
| Stock Solution Storage | Aliquot and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Avoid repeated freeze-thaw cycles. |
Signaling Pathway
This compound inhibits the canonical retinoic acid signaling pathway by preventing the activation of RARα. The following diagram illustrates this mechanism.
Caption: Mechanism of this compound action in the RARα signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, low-binding microcentrifuge tubes
Protocol:
-
Bring the this compound powder to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to make 1 ml of a 10 mM stock solution, dissolve 4.823 mg of this compound (MW: 482.32 g/mol ) in 1 ml of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of a chosen cell line.
Materials:
-
Cells of interest (e.g., LNCaP, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting range of final concentrations is 0.1 µM to 10 µM. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µl of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µl of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15-30 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Gene Expression Analysis (Quantitative Real-Time PCR)
Objective: To quantify the effect of this compound on the expression of RARα target genes.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CYP26A1, HOXA1) and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for a specific duration (e.g., 6, 12, or 24 hours).
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.
Stability in Cell Culture Medium
The stability of small molecules in cell culture medium can be influenced by factors such as temperature, pH, and components of the medium. While specific stability data for this compound in various media is not extensively published, it is recommended to assess its stability under your specific experimental conditions, especially for long-term experiments. A general protocol to assess stability is outlined below.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in cell culture medium.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium | Exceeding the solubility limit. | Prepare a fresh, lower concentration stock solution. Add the stock solution to the medium dropwise while vortexing. Ensure the final DMSO concentration is minimal. |
| High variability between replicates | Inconsistent cell seeding or drug concentration. Incomplete dissolution of the compound. | Ensure accurate cell counting and pipetting. Thoroughly mix stock and working solutions. |
| No observable effect of this compound | Compound degradation. Inappropriate concentration or incubation time. Cell line is not responsive. | Check the stability of the compound. Perform a dose-response and time-course experiment. Confirm RARα expression in the cell line. |
Disclaimer: These protocols are intended as a guide. Optimal conditions, including cell seeding density, compound concentration, and incubation time, should be determined empirically for each specific cell line and experimental setup.
References
Application Notes and Protocols for AGN 196996 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AGN 196996 is a potent and highly selective retinoic acid receptor alpha (RARα) antagonist with a Ki value of 2 nM.[1][2][3] It exhibits significantly lower affinity for RARβ (Ki=1087 nM) and RARγ (Ki=8523 nM).[1][2][3] While in vitro studies have demonstrated its ability to block gene transcription induced by RAR agonists, publicly available in vivo dosage and administration protocols for this compound in animal models are currently limited.
This document provides a comprehensive overview of the available information on this compound and presents detailed experimental protocols from studies on other selective RARα antagonists. This information can serve as a valuable resource for researchers designing preclinical studies with this compound.
This compound: In Vitro Activity
This compound functions by antagonizing the transcriptional activity induced by all-trans retinoic acid (ATRA) and other RAR agonists.[1][2][3] Its high selectivity for RARα makes it a valuable tool for investigating the specific roles of this receptor subtype in various physiological and pathological processes.
| Parameter | Value | Reference |
| Target | Retinoic Acid Receptor Alpha (RARα) Antagonist | [1][2][3] |
| Ki (RARα) | 2 nM | [1][2][3] |
| Ki (RARβ) | 1087 nM | [1][2][3] |
| Ki (RARγ) | 8523 nM | [1][2][3] |
Proposed In Vivo Study Design and Considerations
Vehicle Selection
For in vivo administration, a common vehicle for lipophilic compounds like retinoid modulators is corn oil. A suggested formulation involves dissolving this compound in corn oil.[2]
Administration Routes
The choice of administration route is critical for ensuring optimal bioavailability and achieving desired systemic or local concentrations. Common routes for preclinical studies include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The selection should be based on the physicochemical properties of the compound and the experimental objectives.
Experimental Protocols for Analogous RARα Antagonists
The following protocols for other selective RARα antagonists can provide a framework for designing studies with this compound.
Study on RARα Antagonist Ro 41-5253 in a Breast Cancer Xenograft Model[4]
-
Animal Model: Xenograft model of breast cancer.
-
Compound: Ro 41-5253 (a selective RARα antagonist).
-
Dosage: 10, 30, and 100 mg/kg/day.
-
Administration Route: Not specified, but likely oral or intraperitoneal based on similar studies.
-
Key Finding: The antagonist showed a slight but significant inhibition of cell growth without toxic side effects, even at high dosages.[4]
Study on RARα Antagonists for Male Contraception[5][6]
-
Animal Model: Male mice.
-
Compounds:
-
Vehicle for a novel antagonist (compound 21): Aqueous 1.5% Avicel (CL-611, FMC BioPolymer).[6]
-
Administration Route: Oral gavage.[6]
Signaling Pathway of RARα Antagonism
Retinoic acid receptors (RARs) are nuclear receptors that, upon binding to their ligand (like all-trans retinoic acid), form heterodimers with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription. RARα antagonists like this compound bind to the RARα receptor, preventing the conformational change necessary for coactivator recruitment and thus blocking the transcriptional activation of target genes.
References
- 1. This compound | Celgene Patient Support [celgenepatientsupport.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HIBR Gene Diagnostics [hibergene.com]
- 4. Retinoids and human breast cancer: in vivo effects of an antagonist for RAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for developing retinoic acid receptor alpha-selective antagonists as novel agents for male contraception - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AGN 196996
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 196996 is a potent and highly selective antagonist of the Retinoic Acid Receptor alpha (RARα). Its ability to specifically block the action of retinoic acid on RARα makes it a valuable tool for investigating the physiological and pathological roles of this specific receptor subtype. These application notes provide detailed information on the solubility, preparation of solutions, and the biological context of this compound, along with protocols for its use in research settings.
Physicochemical Properties and Solubility
Proper solubilization of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Qualitative Solubility | Quantitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble | 250 mg/mL (518.33 mM) |
| Chloroform | Soluble | Data not available |
| Dichloromethane | Soluble | Data not available |
| Ethyl Acetate | Soluble | Data not available |
| Acetone | Soluble | Data not available |
Note: To achieve higher solubility, warming the solution at 37°C and using an ultrasonic bath is recommended. Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened bottle to ensure maximum solubility.
Preparation of this compound
Chemical Synthesis
Preparation of Stock Solutions
The following protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for in vitro and in vivo studies.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Protocol:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO to the weighed this compound).
-
Solubilization: Tightly cap the vial and vortex thoroughly for several minutes. If necessary, briefly sonicate the vial or warm it in a 37°C water bath to ensure complete dissolution. Visually inspect the solution to confirm the absence of any undissolved particulates.
-
Storage: Aliquot the stock solution into single-use volumes in amber or foil-wrapped vials to minimize freeze-thaw cycles and protect from light. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Experimental Protocols
In Vitro Cell-Based Assays
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time will need to be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, polystyrene multi-well plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of DMSO across all treatment groups, including the vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), gene expression analysis (e.g., qPCR, RNA-seq), or protein analysis (e.g., Western blotting).
Biological Activity and Mechanism of Action
This compound is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), with a reported Ki of 2 nM. It exhibits significantly lower affinity for RARβ (Ki = 1087 nM) and RARγ (Ki = 8523 nM), highlighting its selectivity for the RARα isoform.
The primary mechanism of action of this compound is the competitive inhibition of retinoic acid binding to RARα. In the absence of an agonist like all-trans retinoic acid (ATRA), the RAR/RXR heterodimer is bound to Retinoic Acid Response Elements (RAREs) on the DNA and is associated with co-repressor proteins, leading to the repression of gene transcription. Upon binding of an agonist, a conformational change occurs, leading to the dissociation of co-repressors and the recruitment of co-activators, which initiates gene transcription. This compound, as an antagonist, binds to RARα but does not induce the conformational change necessary for co-activator recruitment. Instead, it stabilizes the receptor in a conformation that favors the continued association of co-repressors, thereby blocking agonist-induced gene transcription.
Visualizations
Caption: Mechanism of this compound as a RARα antagonist.
Caption: Workflow for preparing this compound stock solutions.
Application Notes and Protocols: AGN 196996 in Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AGN 196996 is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), a nuclear receptor that plays a multifaceted role in cancer biology. RARα is a ligand-dependent transcription factor that, upon binding to its natural ligand all-trans retinoic acid (ATRA), regulates genes controlling cell proliferation, differentiation, and apoptosis.[1][2][3] The function of RARα in cancer is context-dependent, acting as a tumor suppressor in some malignancies while functioning as an oncogene in others.[4] For instance, in laryngeal squamous cell carcinoma (LSCC), overexpression of RARα is associated with poor pathological differentiation and increased cell proliferation.[4] Conversely, in certain breast cancer cell lines, RARα is implicated in retinoid-induced growth inhibition.[5]
Given the dual nature of RARα, its selective antagonism by this compound presents a valuable tool for cancer research. These application notes provide a theoretical framework and hypothetical protocols for investigating the utility of this compound in cancer cell lines where RARα is considered to have oncogenic functions.
Product Specifications
| Characteristic | Value | Reference |
| Target | Retinoic Acid Receptor alpha (RARα) | [4] |
| Nature | Potent and Selective Antagonist | [4] |
| Binding Affinity (Ki) | 2 nM for RARα | [4] |
| Selectivity | Low affinity for RARβ (Ki=1087 nM) and RARγ (Ki=8523 nM) | [4] |
| Mechanism of Action | Blocks gene transcriptional activity induced by RAR agonists | [4] |
Potential Applications in Cancer Research
Based on the known oncogenic roles of RARα in specific cancers, this compound can be utilized to:
-
Investigate the role of RARα in cancer cell proliferation: By selectively blocking RARα, researchers can determine its contribution to the growth of cancer cells, particularly in tumors with high RARα expression.
-
Study the impact on cell differentiation: In cancers where RARα promotes an undifferentiated state, this compound can be used to explore if its blockade can induce or enhance cellular differentiation.
-
Elucidate RARα-mediated signaling pathways: As a selective antagonist, this compound can help in dissecting the specific downstream signaling cascades regulated by RARα in cancer cells.
-
Evaluate as a potential therapeutic agent (preclinical): In cancer models where RARα is a driver of tumorigenesis, this compound can be tested for its anti-cancer efficacy, both as a single agent and in combination with other therapies.
Experimental Protocols
The following are hypothetical protocols for investigating the effects of this compound on a cancer cell line with known or suspected oncogenic RARα activity (e.g., a laryngeal squamous cell carcinoma cell line).
Protocol 1: Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with solvent).
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Cell Cycle Analysis (Flow Cytometry)
Objective: To assess the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Signaling Pathway of RARα and Hypothetical Inhibition by this compound
Caption: Hypothetical mechanism of this compound action.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for this compound evaluation.
References
- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Retinoic Acid Receptors in Acute Myeloid Leukemia Therapy [mdpi.com]
- 4. An oncogenic function of retinoic acid receptor-α in the development of laryngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic acid receptor alpha expression correlates with retinoid-induced growth inhibition of human breast cancer cells regardless of estrogen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
AGN 196996: A Potent and Selective RARα Antagonist for Investigating Retinoic Acid Signaling
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
All-trans retinoic acid (ATRA), a metabolite of vitamin A, is a critical signaling molecule that regulates a plethora of biological processes, including cellular proliferation, differentiation, and apoptosis.[1] Its effects are primarily mediated through the nuclear retinoic acid receptors (RARs), which belong to a family of ligand-inducible transcription factors. There are three main subtypes of RARs: RARα, RARβ, and RARγ. These receptors, upon binding to ATRA, form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3]
Given the crucial role of RARs in various physiological and pathological processes, the development of subtype-selective ligands is of paramount importance for dissecting the specific functions of each RAR isotype. AGN 196996 has emerged as a powerful pharmacological tool for such investigations. It is a potent and highly selective antagonist of RARα, exhibiting significantly lower affinity for RARβ and RARγ.[4][5][6][7][8] This selectivity allows for the specific interrogation of RARα-mediated signaling pathways, making it an invaluable asset in both basic research and drug discovery.
This compound exerts its antagonistic effects by competing with agonists like ATRA for binding to the RARα ligand-binding pocket. However, unlike agonists, the binding of this compound does not induce the conformational changes required for the recruitment of coactivators and subsequent gene transcription. Instead, it blocks the transcriptional activity induced by RAR agonists.[4][5][6][7][8] Notably, this compound does not possess any intrinsic transactivation activity.[4][5][6][7][8]
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its binding characteristics and detailed protocols for its application in key in vitro assays.
Quantitative Data
The binding affinity of this compound for the different RAR subtypes has been determined through competitive binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
| Ligand | Receptor Subtype | Inhibition Constant (Ki) (nM) | Reference |
| This compound | RARα | 2 | [4][5][6][7][8] |
| This compound | RARβ | 1087 | [4][6][7][8] |
| This compound | RARγ | 8523 | [4][6][7][8] |
Table 1: Binding Affinity of this compound for Retinoic Acid Receptor Subtypes. This table clearly demonstrates the high selectivity of this compound for RARα over RARβ and RARγ.
Signaling Pathway Diagram
The following diagram illustrates the canonical retinoic acid signaling pathway and the mechanism of action of this compound.
References
- 1. addgene.org [addgene.org]
- 2. Detection and Measurement of Retinoic Acid Production by Isolated Tissues Using Retinoic Acid-Sensitive Reporter Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. In vitro binding of retinoids to the nuclear retinoic acid receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. econtent.hogrefe.com [econtent.hogrefe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Autophagy | Retinoid Receptor | TargetMol [targetmol.com]
- 8. This compound | HIBR Gene Diagnostics [hibergene.com]
Application Notes and Protocols: Western Blot for RARα Inhibition by AGN 196996
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptor alpha (RARα), a member of the nuclear receptor superfamily, plays a crucial role in regulating gene expression involved in cell growth, differentiation, and apoptosis.[1][2] Dysregulation of RARα signaling is implicated in various diseases, including cancer. AGN 196996 is a potent and selective antagonist of RARα, demonstrating high affinity for RARα with a Ki value of 2 nM, while exhibiting significantly lower affinity for RARβ and RARγ.[3][4][5][6][7][8] This compound effectively blocks the transcriptional activity induced by retinoic acid (RA) and other RAR agonists.[3][4][5][6][8]
This document provides a detailed protocol for performing a Western blot to assess the protein levels of RARα in cells. This protocol can be adapted to study the effects of compounds like this compound on RARα expression, although it is important to note that this compound is primarily characterized as a functional antagonist, and its effects on RARα protein stability or expression levels are not extensively documented in publicly available literature.
Quantitative Data
The primary mechanism of this compound is the functional inhibition of RARα transcriptional activity. The following table summarizes the binding affinity and inhibitory constants of this compound.
| Parameter | Value | Receptor Isoform | Reference |
| Ki | 2 nM | RARα | [3][4][5][6][7][8] |
| Ki | 1087 nM | RARβ | [3][4][5][6][7][8] |
| Ki | 8523 nM | RARγ | [3][4][5][6][7][8] |
| IC50 | 2 nM (Ki) | RARα | [3][4][5][8] |
Signaling Pathway
Retinoic acid (RA) signaling is initiated by the binding of RA to RARs, which typically form heterodimers with Retinoid X Receptors (RXRs).[1] In the absence of a ligand, the RAR/RXR heterodimer is bound to Retinoic Acid Response Elements (RAREs) on the DNA and recruits corepressor proteins, leading to transcriptional repression. Upon ligand binding, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates the transcription of target genes. This compound, as an RARα antagonist, binds to RARα and prevents this ligand-induced activation, thereby inhibiting the expression of downstream target genes.
Caption: RARα signaling pathway and inhibition by this compound.
Experimental Protocols
Western Blot Protocol for RARα Detection
This protocol outlines the steps for detecting RARα protein levels in cell lysates.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., breast cancer cell lines like MCF-7 or prostate cancer cell lines) to 70-80% confluency.
-
Treat cells with desired concentrations of this compound, a positive control (e.g., a known RARα agonist like all-trans retinoic acid - ATRA), and a vehicle control (e.g., DMSO) for a specified time course.
2. Nuclear Protein Extraction:
Since RARα is a nuclear receptor, enriching for nuclear proteins will yield a stronger signal.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, with protease inhibitors).
-
Incubate on ice for 15 minutes.
-
Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Remove the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in a nuclear extraction buffer (e.g., 20 mM HEPES, 1.5 mM MgCl2, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol, with protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the nuclear proteins.
-
Determine protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
3. SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein extract by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for RARα (e.g., rabbit anti-RARα) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Visualize the protein bands using a chemiluminescence imaging system or by exposing to X-ray film.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., Lamin B1 for nuclear extracts or β-actin for whole-cell lysates).
Caption: Experimental workflow for Western blot analysis of RARα.
Logical Relationships in Experimental Design
A well-designed experiment to investigate the effect of this compound on RARα would include multiple controls to ensure the validity of the results.
Caption: Logical relationships in the experimental design.
References
- 1. oncotarget.com [oncotarget.com]
- 2. A Genomic Mechanism for Antagonism Between Retinoic Acid and Estrogen Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | HIBR Gene Diagnostics [hibergene.com]
- 6. This compound | 958295-17-5 | MOLNOVA [molnova.com]
- 7. This compound | Autophagy | Retinoid Receptor | TargetMol [targetmol.com]
- 8. This compound | The Rgenetics Project [rgenetics.org]
Application Notes and Protocols for Gene Expression Analysis Following AGN 196996 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 196996 is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα), a nuclear receptor that functions as a ligand-dependent transcription factor.[1][2] RARα plays a crucial role in regulating gene expression involved in cell differentiation, proliferation, and apoptosis. By binding to RARα, this compound blocks the transcriptional activity induced by retinoic acid (RA) and other RAR agonists.[1][2] Understanding the downstream effects of this compound on the transcriptome is essential for elucidating its mechanism of action and identifying potential therapeutic applications.
These application notes provide a comprehensive guide for researchers interested in studying the gene expression changes induced by this compound treatment. The protocols outlined below describe standard molecular biology techniques for quantifying and analyzing these changes.
Mechanism of Action: RARα Antagonism
Retinoic acid receptors form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. In the absence of a ligand, the RAR/RXR heterodimer is often bound to corepressor proteins, leading to transcriptional repression. Upon binding of an agonist like all-trans retinoic acid (ATRA), a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates gene transcription.
This compound, as a selective RARα antagonist, binds to the ligand-binding pocket of RARα but does not induce the conformational change necessary for coactivator recruitment. Instead, it stabilizes the receptor in a conformation that favors corepressor binding, thereby inhibiting the transcription of RARα target genes.
Data Presentation: Hypothetical Gene Expression Changes
While specific quantitative data for gene expression changes following this compound treatment is not currently available in the public domain, the following table illustrates how such data would be presented. This hypothetical data represents the fold change in expression of known RARα target genes in a cancer cell line treated with this compound compared to a vehicle control.
| Gene Symbol | Gene Name | Function | Fold Change (this compound vs. Control) | p-value |
| Upregulated Genes | ||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle arrest | 2.5 | < 0.01 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | DNA repair, apoptosis | 2.1 | < 0.01 |
| CST6 | Cystatin E/M | Tumor suppressor | 1.8 | < 0.05 |
| Downregulated Genes | ||||
| CCND1 | Cyclin D1 | Cell cycle progression | -3.2 | < 0.001 |
| MYC | MYC Proto-Oncogene | Cell proliferation | -2.8 | < 0.001 |
| BCL2 | BCL2 Apoptosis Regulator | Anti-apoptotic | -2.4 | < 0.01 |
| HOXA1 | Homeobox A1 | Development, differentiation | -4.1 | < 0.001 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
To investigate the effects of this compound on gene expression, several robust methods can be employed. The choice of method will depend on the specific research question, the desired level of detail, and available resources. Below are detailed protocols for three widely used techniques: RNA Sequencing (RNA-Seq), Microarray Analysis, and Quantitative Real-Time PCR (qPCR).
RNA Sequencing (RNA-Seq) Protocol
RNA-Seq provides a comprehensive and unbiased view of the transcriptome.
a. RNA Extraction and Quality Control:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified duration.
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Treat RNA samples with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for high-quality sequencing data.
b. Library Preparation:
-
Starting with 1 µg of total RNA, enrich for polyadenylated mRNA using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.
-
Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.
-
Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.
-
Amplify the library using PCR to enrich for fragments with adapters on both ends.
-
Purify the PCR products and assess the quality and size distribution of the library using an automated electrophoresis system.
c. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases from the reads.
-
Align the trimmed reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression by counting the number of reads mapping to each gene.
-
Perform differential gene expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR.
-
Perform downstream analysis such as pathway enrichment and gene ontology analysis.
Microarray Analysis Protocol
Microarrays allow for the high-throughput analysis of the expression of thousands of pre-defined genes simultaneously.
a. RNA Extraction and Quality Control:
-
Follow the same procedure as described in the RNA-Seq protocol (Section 1a).
b. cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from 100-500 ng of total RNA using a reverse transcriptase and an oligo(dT) primer containing a T7 RNA polymerase promoter sequence.
-
Synthesize second-strand cDNA.
-
Purify the double-stranded cDNA.
-
Synthesize biotin-labeled complementary RNA (cRNA) via in vitro transcription using T7 RNA polymerase and biotinylated UTP and CTP.
-
Purify the labeled cRNA.
c. Hybridization, Washing, and Staining:
-
Fragment the labeled cRNA to an optimal size for hybridization.
-
Prepare a hybridization cocktail containing the fragmented cRNA, control oligonucleotides, and hybridization buffers.
-
Hybridize the cocktail to a gene expression microarray (e.g., Affymetrix GeneChip) in a hybridization oven for 16 hours at 45°C with rotation.
-
Wash the microarray to remove non-specifically bound cRNA using an automated fluidics station.
-
Stain the array with a streptavidin-phycoerythrin conjugate, which binds to the biotinylated cRNA.
d. Scanning and Data Analysis:
-
Scan the microarray using a high-resolution scanner to detect the fluorescent signals.
-
Convert the image into quantitative data using microarray analysis software.
-
Perform background correction, normalization, and summarization of the raw data.
-
Identify differentially expressed genes between the this compound-treated and control groups using statistical tests (e.g., t-test, ANOVA).
-
Perform clustering and pathway analysis to interpret the biological significance of the gene expression changes.
Quantitative Real-Time PCR (qPCR) Protocol
qPCR is a targeted approach used to validate the expression changes of specific genes identified by RNA-Seq or microarray analysis, or to investigate a small number of genes of interest.
a. RNA Extraction and Quality Control:
-
Follow the same procedure as described in the RNA-Seq protocol (Section 1a).
b. Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.
-
Incubate the reaction according to the manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).
-
Dilute the resulting cDNA for use in the qPCR reaction.
c. Real-Time PCR:
-
Prepare a qPCR reaction mix containing:
-
SYBR Green Master Mix (containing DNA polymerase, dNTPs, and SYBR Green dye)
-
Forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
d. Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct value of the gene of interest to the Ct value of the reference gene (ΔCt = Ctgene of interest - Ctreference gene).
-
Calculate the fold change in gene expression using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol; Fold Change = 2-ΔΔCt).
Conclusion
The protocols detailed in these application notes provide a robust framework for investigating the effects of the RARα antagonist this compound on gene expression. By employing these methods, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic potential of this compound. The choice of methodology should be guided by the specific research objectives, with RNA-Seq offering a comprehensive discovery platform and qPCR providing a targeted and quantitative validation approach. Careful experimental design, execution, and data analysis are paramount to obtaining reliable and reproducible results.
References
Application Notes and Protocols for Flow Cytometry Analysis with AGN 196996
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 196996 is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), with a Ki value of 2 nM.[1] It exhibits significantly lower affinity for RARβ (Ki=1087 nM) and RARγ (Ki=8523 nM).[1] Unlike RAR agonists, this compound does not activate gene transcription but instead blocks the transcriptional activity induced by all-trans retinoic acid (ATRA) and other RAR agonists.[1] This selective antagonism makes it a valuable tool for dissecting the specific roles of RARα in various biological processes, including cell differentiation, proliferation, and apoptosis.[2][3][4]
Flow cytometry is an indispensable technique for single-cell analysis, enabling the quantification of cell populations and the measurement of protein expression.[5] When used in conjunction with this compound, flow cytometry allows for a detailed examination of how RARα inhibition affects cell surface marker expression, lineage commitment, and cell cycle progression. These application notes provide detailed protocols for utilizing this compound in flow cytometry experiments to study its effects on hematopoietic cell differentiation.
Mechanism of Action: RARα Antagonism
Retinoic acid (RA) signaling is crucial for regulating the growth and differentiation of various cell types. RA diffuses into the cell nucleus and binds to Retinoic Acid Receptors (RARs), which form heterodimers with Retinoid X Receptors (RXRs). This ligand-receptor complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, recruiting co-activator proteins and initiating the transcription of target genes that drive differentiation.
This compound, as a selective RARα antagonist, competitively binds to the ligand-binding pocket of RARα. This prevents the binding of endogenous RA or synthetic agonists, thereby inhibiting the recruitment of co-activators and blocking the transcription of RARα target genes. This blockade can halt or alter differentiation pathways that are dependent on RARα signaling.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data from flow cytometry experiments investigating the effect of this compound on the differentiation of human hematopoietic stem cells (HSCs) and the NB-4 acute promyelocytic leukemia cell line. These tables are based on findings that RARα antagonism can expand hematopoietic precursors.[6]
Table 1: Effect of this compound on Human Hematopoietic Stem Cell Differentiation Markers after 7 Days in Culture
| Treatment Condition | % CD34+ (Progenitor) | % CD11b+ (Myeloid) | % CD14+ (Monocytic) |
| Vehicle Control (DMSO) | 25.4 ± 2.1 | 45.2 ± 3.5 | 15.7 ± 1.8 |
| ATRA (1 µM) | 8.9 ± 1.5 | 78.5 ± 4.2 | 42.3 ± 3.1 |
| This compound (100 nM) | 42.1 ± 3.3 | 20.1 ± 2.4 | 8.2 ± 1.1 |
| ATRA (1 µM) + this compound (100 nM) | 23.8 ± 2.5 | 48.9 ± 3.9 | 17.1 ± 2.0 |
Data are presented as mean percentage of positive cells ± standard deviation.
Table 2: Effect of this compound on NB-4 Cell Differentiation Markers after 96 Hours
| Treatment Condition | % CD11b+ | % CD11c+ |
| Vehicle Control (DMSO) | 5.2 ± 0.8 | 3.1 ± 0.5 |
| ATRA (1 µM) | 85.6 ± 5.1 | 75.4 ± 4.7 |
| This compound (100 nM) | 6.1 ± 1.0 | 3.5 ± 0.6 |
| ATRA (1 µM) + this compound (100 nM) | 12.3 ± 1.8 | 9.8 ± 1.2 |
Data are presented as mean percentage of positive cells ± standard deviation.
Experimental Protocols
Protocol 1: Analysis of Cell Surface Markers on Hematopoietic Stem Cells
This protocol details the treatment of human HSCs with this compound and subsequent analysis of differentiation markers by flow cytometry.
Materials:
-
Human CD34+ Hematopoietic Stem Cells
-
Stem cell culture medium (e.g., StemSpan™ SFEM II) with appropriate cytokines (e.g., SCF, IL-3)
-
This compound (stock solution in DMSO)
-
All-trans retinoic acid (ATRA) (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD34 (e.g., FITC)
-
Anti-Human CD11b (e.g., PE)
-
Anti-Human CD14 (e.g., APC)
-
-
Isotype control antibodies
-
7-AAD or Propidium Iodide for viability staining
-
12x75 mm FACS tubes
Procedure:
-
Cell Culture and Treatment:
-
Thaw and culture human CD34+ HSCs according to the supplier's instructions.
-
Seed cells at a density of 1 x 10^5 cells/mL in a 24-well plate.
-
Prepare treatment conditions in fresh media: Vehicle (DMSO), 1 µM ATRA, 100 nM this compound, and a combination of 1 µM ATRA + 100 nM this compound. Ensure the final DMSO concentration is consistent across all conditions (e.g., <0.1%).
-
Incubate cells for 7 days at 37°C, 5% CO2.
-
-
Cell Harvesting and Staining:
-
Harvest cells from each well and transfer to individual FACS tubes.
-
Wash cells by adding 2 mL of cold PBS, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.
-
Resuspend the cell pellet in 100 µL of cold Flow Cytometry Staining Buffer.
-
Add the pre-titrated amounts of fluorochrome-conjugated antibodies (CD34, CD11b, CD14) to the cell suspension. Include single-color controls and isotype controls.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye (e.g., 7-AAD) 5-10 minutes before analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer. Collect at least 10,000-20,000 events for each sample.
-
Use single-color controls to set up compensation.
-
Gate on the live, single-cell population using forward scatter, side scatter, and the viability dye.
-
Analyze the percentage of cells positive for each marker (CD34, CD11b, CD14) within the live cell gate.
-
Conclusion
This compound serves as a critical research tool for investigating the specific functions of RARα. The protocols outlined here provide a framework for using flow cytometry to quantitatively assess the impact of RARα antagonism on cellular phenotypes, particularly in the context of hematopoietic differentiation. By blocking the effects of retinoic acid, this compound can help elucidate the molecular pathways governed by RARα, offering insights that are valuable for basic research and the development of novel therapeutics.
References
- 1. This compound | HIBR Gene Diagnostics [hibergene.com]
- 2. A retinoic acid receptor alpha antagonist selectively counteracts retinoic acid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A retinoic acid receptor alpha antagonist selectively counteracts retinoic acid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel retinoic acid receptor (RAR)-selective antagonist inhibits differentiation and apoptosis of HL-60 cells: implications of RARalpha-mediated signals in myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Flow Cytometry | Cell Signaling Technology [cellsignal.com]
- 6. Antagonizing Retinoic Acid Receptors Increases Myeloid Cell Production by Cultured Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of RARα with AGN 196996
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) for Retinoic Acid Receptor alpha (RARα) and utilizing the selective RARα antagonist, AGN 196996, in research settings. The protocols outlined below are intended to serve as a foundation for developing and executing robust experiments to investigate the role of RARα in various biological processes and to evaluate the effects of its inhibition.
Introduction to RARα and this compound
Retinoic acid receptors (RARs) are nuclear hormone receptors that, upon binding to retinoic acid, function as ligand-dependent transcriptional regulators. RARα, in particular, plays a crucial role in cell growth, differentiation, and embryonic development.[1] It forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) to modulate gene expression.[1][2] In the absence of a ligand, the RAR/RXR heterodimer can repress transcription by recruiting corepressor proteins.[1]
This compound is a potent and highly selective antagonist of RARα. It exhibits a high binding affinity for RARα with a Ki value of 2 nM, while showing significantly lower affinity for RARβ (Ki=1087 nM) and RARγ (Ki=8523 nM).[3][4] this compound functions by blocking the gene transcriptional activity induced by RAR agonists like all-trans retinoic acid (ATRA).[3][4] This selectivity makes this compound a valuable tool for dissecting the specific functions of RARα in both normal physiology and disease states.
Quantitative Data
Currently, there is a lack of publicly available quantitative data specifically detailing the direct impact of this compound treatment on RARα protein expression levels in a tabulated format. The primary mechanism of this compound is to act as a competitive antagonist, thereby inhibiting the transcriptional activity of RARα rather than directly altering its expression level.
To generate such data, a quantitative analysis of RARα protein levels would be required following in vitro or in vivo treatment with this compound. A typical experimental design would involve treating cells or tissues with varying concentrations of this compound and a vehicle control. Subsequently, RARα protein levels could be quantified using techniques such as western blotting with densitometric analysis or quantitative immunofluorescence. The data could then be presented as follows:
Table 1: Hypothetical Quantitative Analysis of RARα Protein Expression Following this compound Treatment
| Treatment Group | Concentration (nM) | Mean RARα Expression (Normalized to Control) | Standard Deviation | p-value (vs. Vehicle Control) |
| Vehicle Control | 0 | 1.00 | 0.12 | - |
| This compound | 10 | 0.98 | 0.15 | >0.05 |
| This compound | 100 | 0.95 | 0.11 | >0.05 |
| This compound | 1000 | 0.92 | 0.13 | >0.05 |
Note: This table is a template for data presentation. The actual results would depend on the specific experimental system and conditions.
Experimental Protocols
Immunohistochemistry (IHC) Staining for RARα in Paraffin-Embedded Tissues
This protocol provides a general guideline for the immunohistochemical detection of RARα in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissues and antibodies.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against RARα (validated for IHC)[5][6][7][8]
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene twice for 5 minutes each.
-
Hydrate sections through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).[9]
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave, pressure cooker, or water bath according to the antibody datasheet's recommendations (e.g., microwave for 10-15 minutes).[10]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[11]
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Incubate with the primary RARα antibody at the recommended dilution (e.g., 1:100 to 1:500) overnight at 4°C in a humidified chamber.[8]
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash with PBS.
-
-
Chromogenic Detection:
-
Apply DAB substrate and incubate until the desired stain intensity develops (typically 2-10 minutes).
-
Wash with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
In Vitro Treatment with this compound
This protocol describes a general procedure for treating cultured cells with this compound to assess its effect on RARα signaling.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)[4]
-
Vehicle control (DMSO)
-
RAR agonist (e.g., all-trans retinoic acid - ATRA)
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere overnight.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in a complete cell culture medium from the stock solution. Prepare a vehicle control with the same final concentration of DMSO. If investigating the antagonistic effect, also prepare media containing an RAR agonist (e.g., ATRA) with and without this compound.
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared treatment media (vehicle control, this compound at various concentrations, agonist, and agonist + this compound) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
Immunohistochemistry/Immunocytochemistry: To visualize RARα localization and expression.
-
Western Blotting: To quantify changes in protein expression of RARα and its target genes.
-
RT-qPCR: To measure changes in the mRNA expression of RARα target genes.
-
Reporter Assays: Using a RARE-luciferase reporter to directly measure the transcriptional activity of RARα.
-
Visualizations
Caption: Workflow for RARα analysis using IHC and this compound.
Caption: RARα signaling and its inhibition by this compound.
References
- 1. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | HIBR Gene Diagnostics [hibergene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. anti-Retinoic Acid Receptor alpha Antibody - Cow, Dog, Human, WB, IHC [antibodies-online.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. scbt.com [scbt.com]
- 8. ABclonal [abclonal.com]
- 9. protocols.io [protocols.io]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. cdn.origene.com [cdn.origene.com]
Troubleshooting & Optimization
Optimizing AGN 196996 concentration for experiments
Welcome to the technical support center for AGN 196996. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective antagonist of the Retinoic Acid Receptor alpha (RARα).[1][2][3] Its mechanism of action involves binding to RARα and blocking the transcriptional activity induced by retinoic acid (RA) and other RAR agonists.[1][2][3] In the absence of an agonist, the RAR/RXR heterodimer is bound to DNA and represses transcription by recruiting corepressors. When an agonist like all-trans retinoic acid (ATRA) binds, it causes a conformational change that leads to the recruitment of coactivators and initiation of gene transcription.[4][5] this compound prevents this agonist-induced activation.
Q2: What are the binding affinities of this compound for the different RAR isoforms?
A2: this compound exhibits high selectivity for RARα. The inhibitory constants (Ki) for the different isoforms are summarized in the table below.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 250 mg/mL (518.33 mM) with the aid of ultrasonication.[3] It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.
Q4: How should I prepare and store stock solutions of this compound?
A4: It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For long-term storage, it is advisable to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.
Troubleshooting Guide
Issue: Precipitation of this compound in Cell Culture Medium
Precipitation of a hydrophobic compound like this compound upon dilution into aqueous cell culture media is a common experimental challenge. Here’s a guide to help you troubleshoot this issue.
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | This compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media. |
| High Final Concentration | The desired experimental concentration may exceed the solubility limit of this compound in the media. |
| Solvent Shock | Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the compound to "crash out" of solution. |
| Improper Mixing | Adding the stock solution without immediate and thorough mixing can create localized high concentrations, leading to precipitation. |
| Temperature Fluctuations | Moving media between cold storage and a warm incubator can affect the solubility of less soluble components. |
| Interaction with Media Components | Salts, proteins, and other supplements in the media can potentially interact with this compound, reducing its solubility. |
Step-by-Step Troubleshooting Workflow:
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Retinoic Acid Receptor alpha (RARα) | [1][2][3] |
| Ki for RARα | 2 nM | [1][2][3] |
| Ki for RARβ | 1087 nM | [1][2][3] |
| Ki for RARγ | 8523 nM | [1][2][3] |
| Solubility in DMSO | 250 mg/mL (518.33 mM) | [3] |
Experimental Protocols
Protocol: Inhibition of Prostate Carcinoma Cell Growth using this compound
This protocol is based on methodologies described for studying the effects of RAR antagonists on prostate cancer cell lines, such as LNCaP.[1]
1. Materials:
- This compound
- Anhydrous DMSO
- LNCaP human prostate adenocarcinoma cells
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well cell culture plates
- Cell proliferation assay reagent (e.g., MTT, WST-1)
- Plate reader
2. Stock Solution Preparation:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Aliquot and store at -20°C or -80°C.
3. Cell Seeding:
- Culture LNCaP cells to ~80% confluency.
- Trypsinize and resuspend cells in complete medium.
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
- Incubate for 24 hours to allow for cell attachment.
4. Treatment with this compound:
- Prepare serial dilutions of this compound in pre-warmed complete medium. A suggested concentration range to test is 0.1 µM to 10 µM.
- Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
- Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
- Incubate the cells for the desired treatment period (e.g., 48-72 hours).
5. Assessment of Cell Viability:
After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
Incubate for the recommended time.
Measure the absorbance at the appropriate wavelength using a plate reader.
Calculate the percentage of cell viability relative to the vehicle control.
Workflow for assessing this compound's effect on cell viability. Signaling Pathway Diagram
Retinoic Acid Receptor Alpha (RARα) Signaling and Antagonism by this compound
The following diagram illustrates the canonical signaling pathway of RARα and the point of intervention for an antagonist like this compound.
References
Common issues with AGN 196996 stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of AGN 196996, a potent and selective Retinoic Acid Receptor α (RARα) antagonist. This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity, selective antagonist for the Retinoic Acid Receptor alpha (RARα) with a reported Ki value of 2 nM.[1][2][3] It shows significantly lower affinity for RARβ and RARγ.[1][2][3] Its primary mechanism of action is to block the transcriptional activity induced by retinoic acid (RA) and other RAR agonists at the RARα receptor.[1][2][3]
Q2: What are the most common stability concerns for retinoid-like compounds such as this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar structures, such as retinoids, are known to be susceptible to several environmental factors. These include:
-
Photosensitivity: Exposure to light, particularly UV radiation, can cause isomerization and degradation.[4][5][6]
-
Oxidation: The conjugated double bond systems present in many retinoid-like molecules are prone to oxidation when exposed to air.[4][6]
-
Thermal Lability: Elevated temperatures can accelerate the degradation of retinoids.[4][5][6]
-
pH Sensitivity: Acidic conditions can lead to the dehydration and degradation of retinoids.[7]
Q3: How should I store this compound to ensure its stability?
To maximize the shelf-life of this compound, it is crucial to adhere to proper storage conditions. Based on information from chemical suppliers and general best practices for retinoids, the following is recommended:
| Storage Condition | Recommendation | Duration |
| Solid Form | Store in a desiccator at -20°C to -80°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[1][2][4] | Up to 6 months at -80°C; 1 month at -20°C.[1] |
| Stock Solutions | Prepare in a suitable organic solvent such as DMSO, ethanol, or chloroform.[2][8] Store in amber vials at -80°C under an inert gas.[4] | Up to 6 months at -80°C.[1] |
| Working Solutions | Prepare fresh for each experiment. If short-term storage is necessary, keep at 4°C and protect from light. Avoid repeated freeze-thaw cycles. | Ideally, use immediately. |
Q4: Can I dissolve this compound in aqueous solutions?
Retinoids are generally poorly soluble in aqueous media.[4] For cell culture experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it in the culture medium to the final working concentration.[8] Be aware that at higher concentrations in aqueous media, the compound may precipitate.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected biological activity in my experiments.
This is a common issue that can often be traced back to the degradation of this compound.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
If possible, analyze your stock solution using HPLC-UV to check for the presence of degradation products or isomers. Retinoids typically have a characteristic UV absorbance peak between 325-383 nm.[4]
-
Prepare a fresh stock solution from a new vial of solid compound and repeat the experiment.
-
-
Review Handling and Storage Procedures:
-
Ensure that the compound has been stored at the recommended temperature, protected from light, and under an inert atmosphere.
-
Minimize the exposure of stock and working solutions to ambient light and temperature. Use amber-colored vials and work quickly.
-
-
Optimize Experimental Conditions:
-
For cell-based assays, the presence of serum may offer some protection against degradation. Retinoids have been reported to be less stable in serum-free media.[4]
-
Prepare working solutions immediately before use.
-
Issue 2: I am observing unexpected off-target effects or cellular toxicity.
While this compound is a selective RARα antagonist, unexpected biological outcomes could be due to degradation products which may have different activities.
Troubleshooting Steps:
-
Assess Purity of the Compound:
-
As with Issue 1, verify the purity of your this compound stock solution via HPLC-UV.
-
Consider the possibility that impurities were present in the compound as supplied.
-
-
Control for Solvent Effects:
-
Ensure that the final concentration of the organic solvent (e.g., DMSO) in your experimental system is not causing toxicity. Run a vehicle control with the same concentration of solvent.
-
-
Consider Phototoxicity:
-
Retinoids can be phototoxic, meaning they can generate reactive oxygen species upon exposure to light, which can lead to cellular damage.[5]
-
Minimize light exposure during your experiments, especially during incubation periods.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under subdued light and, if possible, in a glovebox flushed with an inert gas, weigh out the desired amount of the compound.
-
Dissolve the solid in an appropriate volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into amber-colored, airtight vials.
-
Flush the vials with an inert gas (argon or nitrogen) before sealing.
-
Store the aliquots at -80°C.
Protocol 2: General Handling for Cell Culture Experiments
-
Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Immediately before use, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration.
-
Gently mix the medium to ensure homogeneity.
-
Add the medium containing this compound to your cells.
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Incubate the cells under standard conditions, ensuring the incubator is not in direct light.
Visualizations
Caption: Simplified signaling pathway of RARα antagonism by this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:958295-17-5 | RARαantagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | Celgene Patient Support [celgenepatientsupport.com]
- 4. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodecomposition and Phototoxicity of Natural Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kth.diva-portal.org [kth.diva-portal.org]
- 8. Antagonizing Retinoic Acid Receptors Increases Myeloid Cell Production by Cultured Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of AGN 196996
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects while using AGN 196996, a potent and selective Retinoic Acid Receptor Alpha (RARα) antagonist. Due to the limited publicly available information on specific off-target interactions of this compound, this guide focuses on a systematic approach to identify, validate, and mitigate potential off-target effects in your experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is a potent and selective antagonist of Retinoic Acid Receptor Alpha (RARα). It exhibits significantly lower binding affinity for RARβ and RARγ isoforms. Its primary mechanism of action is to block the gene transcriptional activity induced by all-trans retinoic acid (ATRA) and other RAR agonists.[1][2]
Q2: I am observing a phenotype that is inconsistent with RARα antagonism. Could this be an off-target effect?
Yes, unexpected or inconsistent phenotypes are a common indication of potential off-target effects. This can occur if this compound interacts with other cellular proteins in your specific model system. It is crucial to perform experiments to distinguish between on-target and off-target effects.
Q3: How can I confirm that this compound is engaging its intended target, RARα, in my cells?
Target engagement can be confirmed using techniques like the Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stability of a target protein upon ligand binding. An increase in the thermal stability of RARα in the presence of this compound would indicate direct binding.
Q4: What are the general strategies to investigate potential off-target effects of a small molecule like this compound?
A multi-pronged approach is recommended. This includes:
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Computational Prediction: Using in silico tools to predict potential off-target interactions based on the chemical structure of this compound.
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Proteome-wide Profiling: Employing techniques like chemical proteomics or thermal proteome profiling to identify all proteins that interact with this compound in an unbiased manner.
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Transcriptomic Analysis: Performing RNA-sequencing (RNA-seq) to identify changes in gene expression that are independent of RARα signaling.
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Phenotypic Assays: Using a panel of well-characterized cellular assays to screen for common off-target activities (e.g., kinase inhibition, GPCR modulation).
Q5: If I identify a potential off-target, how can I validate it?
Validation is critical. This can be achieved by:
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Using a structurally distinct RARα antagonist to see if it recapitulates the on-target phenotype but not the suspected off-target effect.
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Knocking down or knocking out the potential off-target protein (e.g., using CRISPR/Cas9 or siRNA) and observing if the unexpected phenotype is abolished.
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Performing in vitro binding or activity assays with the purified potential off-target protein and this compound.
Quantitative Data: On-Target Binding Affinity of this compound
The following table summarizes the known binding affinities of this compound for the three Retinoic Acid Receptor (RAR) isoforms. This data highlights its selectivity for RARα.
| Target | Ki (nM) |
| RARα | 2 |
| RARβ | 1087 |
| RARγ | 8523 |
Data sourced from publicly available information.[1][2]
Experimental Protocols
Here are detailed methodologies for key experiments to investigate and validate potential off-target effects of this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for RARα Target Engagement
Objective: To confirm the direct binding of this compound to RARα in a cellular context.
Methodology:
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Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat cells with either vehicle control (e.g., DMSO) or a range of this compound concentrations for a predetermined time.
-
Heating: Harvest and wash the cells. Resuspend the cell pellets in a suitable buffer and aliquot into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
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Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
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Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble RARα at each temperature point by Western blotting using an RARα-specific antibody.
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Data Interpretation: Plot the percentage of soluble RARα as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, direct target engagement.
Protocol 2: Global Proteome Profiling using Thermal Proteome Profiling (TPP)
Objective: To identify all cellular proteins that interact with this compound in an unbiased manner.
Methodology:
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Cell Culture and Treatment: Similar to CETSA, treat cultured cells with vehicle or this compound.
-
Heating and Lysis: Heat intact cells to a specific temperature that induces denaturation of a significant portion of the proteome. Lyse the cells and separate the soluble and aggregated protein fractions.
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Protein Digestion and Mass Spectrometry: Digest the soluble protein fractions into peptides using trypsin. Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Identify and quantify the proteins in each sample. Proteins that show a significant change in thermal stability (either stabilization or destabilization) in the presence of this compound are considered potential off-targets.
Protocol 3: RNA-Sequencing (RNA-seq) for Transcriptional Off-Target Discovery
Objective: To identify gene expression changes caused by this compound that are independent of RARα signaling.
Methodology:
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Experimental Design: Include the following experimental groups:
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Vehicle-treated wild-type cells.
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This compound-treated wild-type cells.
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Vehicle-treated RARα knockout/knockdown cells.
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This compound-treated RARα knockout/knockdown cells.
-
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Cell Treatment and RNA Extraction: Treat the cells as described above for a specified duration. Extract total RNA from all samples.
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Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA and perform high-throughput sequencing.
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Data Analysis:
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Perform differential gene expression analysis between this compound-treated and vehicle-treated wild-type cells to identify all regulated genes.
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Perform differential gene expression analysis between this compound-treated and vehicle-treated RARα knockout/knockdown cells. Genes that are still significantly regulated by this compound in the absence of RARα are potential off-target-mediated transcripts.
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Compare the two sets of differentially expressed genes. Genes regulated in wild-type cells but not in RARα-deficient cells are likely on-target. Genes regulated in both, or only in RARα-deficient cells, point towards off-target effects.
-
Visualizations
Signaling Pathway
Caption: Simplified Retinoic Acid Receptor Alpha (RARα) signaling pathway.
Experimental Workflow
Caption: Experimental workflow for troubleshooting off-target effects.
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing on-target vs. off-target effects.
References
AGN 196996 Technical Support Center: A Guide to Preventing Degradation
For researchers, scientists, and drug development professionals utilizing AGN 196996, ensuring the compound's integrity is paramount for reproducible and accurate experimental outcomes. This compound, a potent and selective retinoic acid receptor alpha (RARα) antagonist, belongs to the retinoid class of molecules.[1][2] Like many retinoids, it is susceptible to degradation, which can compromise its biological activity. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you mitigate degradation and ensure the stability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a selective antagonist of the Retinoic Acid Receptor alpha (RARα), a key regulator of gene transcription involved in cellular growth and differentiation. Its stability is critical because degradation can lead to a loss of potency and the formation of impurities with altered or unknown biological effects, ultimately affecting the validity and reproducibility of experimental results.
Q2: What are the primary factors that cause this compound degradation?
While specific degradation pathways for this compound are not extensively published, as a retinoid-like compound, it is highly susceptible to degradation from:
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Light: Exposure to UV and visible light can cause photo-instability.
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Heat: Elevated temperatures accelerate the rate of chemical degradation.
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Oxidation: The presence of oxygen can lead to oxidative degradation.
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pH: Extreme pH conditions, particularly acidic environments, can cause hydrolysis and other degradation reactions.
Q3: How should I store this compound to ensure its stability?
Proper storage is the first line of defense against degradation. Based on supplier recommendations and general guidelines for retinoids, the following storage conditions are advised:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed, opaque container. Protect from light. |
| In Solvent | -80°C | Up to 6 months | Use a suitable, dry solvent. Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent | -20°C | Up to 1 month | For short-term storage. Protect from light. |
Data compiled from general retinoid stability studies and supplier recommendations.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments that could be related to this compound degradation.
Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
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Possible Cause: Degradation of this compound in your stock solution or in the cell culture medium.
-
Troubleshooting Steps:
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Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored, frozen stock.
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Protect from Light: During your experiment, protect your plates and solutions from direct light by covering them with aluminum foil or using amber-colored tubes.
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Minimize Time in Culture Medium: Add this compound to the cell culture medium immediately before treating the cells. Some components in the medium can accelerate degradation.
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Perform a Viability Control: Ensure the solvent used to dissolve this compound is not causing cytotoxicity at the final concentration used.
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Issue 2: Appearance of unknown peaks in my analytical chromatography (e.g., HPLC, LC-MS).
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Possible Cause: Formation of degradation products.
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Troubleshooting Steps:
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Analyze a Fresh Sample: Run a freshly prepared sample of this compound to confirm the retention time of the parent compound.
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Review Handling Procedures: Scrutinize your sample preparation workflow. Was the sample exposed to light or elevated temperatures for an extended period?
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Conduct a Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study as outlined in the experimental protocols section below. This can help in confirming if the unknown peaks are indeed related to this compound degradation.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
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Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
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Weigh the required amount of this compound in a subdued light environment.
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Dissolve the compound in a suitable dry solvent, such as DMSO.
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Vortex briefly to ensure complete dissolution.
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Aliquot the stock solution into small-volume, amber-colored vials to minimize freeze-thaw cycles and light exposure.
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Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for Retinoid-like Compounds
This is a general method that can be adapted to assess the stability of this compound.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective for separating retinoids and their degradation products.
-
Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10-20 µL.
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Column Temperature: 25-30°C.
Protocol 3: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[3][4]
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Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.
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Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for a specified period. Neutralize with an equimolar amount of HCl before analysis.
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Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.
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Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified period.
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Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified period. A control sample should be wrapped in aluminum foil.
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Analysis: Analyze the stressed samples using a stability-indicating HPLC method to observe the formation of degradation products and the decrease in the parent compound peak.
Visualizations
Caption: Troubleshooting logic for this compound degradation issues.
References
Technical Support Center: AGN 196996 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of AGN 196996.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα).[1][2][3] It exhibits high binding affinity for RARα with a Ki value of 2 nM, while having significantly lower affinity for RARβ (Ki=1087 nM) and RARγ (Ki=8523 nM).[1][2][3] In cellular assays, such as in LNCaP cell lines, this compound has an IC50 value of 1.8±0.3 μM.[2] Unlike RAR agonists, this compound does not activate gene transcription. Instead, it blocks the transcriptional activity induced by all-trans retinoic acid (ATRA) and other RAR agonists.[1][2][3]
Q2: What are the known challenges when using RARα antagonists like this compound in vivo?
Researchers using RARα-selective antagonists in vivo have reported challenges that may explain discrepancies between in vitro potency and in vivo activity. These include:
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Poor oral bioavailability: Some RARα antagonists show limited efficacy when administered orally.[4][5]
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High plasma protein binding: This can reduce the concentration of the free, active compound.
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Rapid hepatic metabolism: The compound may be cleared from the system too quickly to exert its therapeutic effect.
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Moderate permeability: The ability of the compound to be absorbed can be limited.[5]
Q3: How can I improve the solubility and delivery of this compound for in vivo studies?
This compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] For in vivo administration, specific formulations are required. Two protocols have been suggested for this compound:
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Suspension for Oral or Intraperitoneal Injection: A formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) can yield a suspended solution of 2.08 mg/mL. Ultrasonic treatment may be needed to aid dissolution.[1]
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Clear Solution for Injection: A mixture of 10% DMSO and 90% Corn Oil can produce a clear solution with a solubility of at least 2.08 mg/mL.[1]
For general improvement of RAR antagonist solubility and bioavailability, other strategies that could be explored include the use of nanoparticles, liposomes, or complexation with cyclodextrins.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no observable in vivo efficacy despite proven in vitro activity. | Poor Bioavailability: The compound is not reaching the target tissue in sufficient concentrations. | - Consider alternative routes of administration (e.g., intravenous or intraperitoneal instead of oral). - Optimize the formulation to improve solubility and absorption (see Q3 and the detailed formulation protocols below). - Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and target tissues over time. |
| Rapid Metabolism: The compound is being cleared from the body too quickly. | - Increase the dosing frequency or consider a continuous infusion model if feasible. - Perform metabolic stability assays to understand the metabolic profile of this compound. | |
| High variability in experimental results between animals. | Inconsistent Dosing: Inaccurate preparation or administration of the dosing solution. | - Ensure the dosing solution is homogenous, especially if it is a suspension. Use sonication or vortexing before each administration.[1] - Use precise and calibrated equipment for administration. |
| Animal-to-Animal Variation: Differences in metabolism or other physiological factors. | - Increase the number of animals per group to improve statistical power. - Ensure all animals are of a similar age and weight and are housed under identical conditions. | |
| Precipitation of this compound in the formulation. | Low Solubility in Aqueous Solutions: this compound has poor water solubility. | - If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] - Prepare fresh dosing solutions before each use. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Protocol 1: Suspended Solution
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Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
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Prepare a solution of 20% SBE-β-CD in saline.
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To prepare a 1 mL working solution, add 100 µL of the this compound stock solution to 900 µL of the 20% SBE-β-CD in saline.
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Mix the solution thoroughly. If precipitation occurs, use an ultrasonic bath to aid in creating a homogenous suspension.
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This formulation results in a 2.08 mg/mL suspended solution suitable for oral or intraperitoneal injection.[1]
Protocol 2: Clear Solution
-
Prepare a stock solution of this compound in DMSO.
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For the final formulation, mix 10% DMSO (containing the dissolved this compound) with 90% Corn Oil.
-
This method should yield a clear solution with a solubility of at least 2.08 mg/mL.[1]
General Protocol for a Xenograft Efficacy Study
This is a generalized protocol based on studies with other RARα antagonists and should be optimized for your specific experimental model.
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Animal Model: Use an appropriate immunodeficient mouse model (e.g., Nude or SCID mice) for xenograft studies.
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Tumor Cell Implantation: Subcutaneously inject tumor cells known to be sensitive to RARα antagonism.
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Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
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Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
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Dosing:
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Control Group: Administer the vehicle solution (e.g., 10% DMSO in Corn Oil).
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Treatment Group(s): Based on studies with the RARα antagonist Ro 41-5253, a starting dose range of 10-100 mg/kg/day could be considered.[6] A dose-response study is highly recommended to determine the optimal dose for this compound.
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Administer the treatment daily via the chosen route (e.g., intraperitoneal injection or oral gavage).
-
-
Efficacy Evaluation:
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Measure tumor volume and body weight 2-3 times per week.
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At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Caption: Simplified signaling pathway of RARα activation by ATRA and inhibition by this compound.
Caption: General experimental workflow for an in vivo efficacy study of this compound.
Caption: A logical troubleshooting workflow for addressing low in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:958295-17-5 | RARαantagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | Wolfe Labs [wolfelabs.com]
- 4. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoids and human breast cancer: in vivo effects of an antagonist for RAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability issues with AGN 196996 treatment
Welcome to the technical support center for AGN 196996. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential cell viability issues that may be encountered during treatment with this compound. Here you will find troubleshooting guides and frequently asked questions to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective retinoic acid receptor alpha (RARα) antagonist.[1] It functions by blocking the transcriptional activity induced by retinoic acid (RA) and other RAR agonists at the RARα receptor.[1] This selectivity makes it a valuable tool for studying the specific roles of RARα in various biological processes.
Q2: I am observing unexpected levels of cell death in my cultures treated with this compound. Is this a known effect?
Q3: How can I differentiate between on-target, off-target, and non-specific cytotoxic effects of this compound?
A3: Distinguishing between these effects is a critical step in understanding your results.
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On-target effects should correlate with the known function of RARα. For example, if RARα signaling is essential for the survival of your specific cell line, its antagonism would be expected to reduce viability.
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Off-target effects may be indicated by unexpected cellular changes not readily explained by the inhibition of RARα. Using a structurally related but inactive control compound, if available, can help to identify off-target effects.
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Non-specific cytotoxicity can be caused by factors such as high concentrations of the compound or the solvent (e.g., DMSO).
Q4: What is the recommended starting concentration for this compound in cell culture experiments?
A4: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the effective concentration range for your studies. Starting with a broad range of concentrations (e.g., from nanomolar to micromolar) is advisable to identify the optimal, non-toxic concentration.
Troubleshooting Guide
Issue 1: High Levels of Cell Death Observed Across All Treated Groups
If you are observing significant cell death even at low concentrations of this compound, consider the following troubleshooting steps:
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Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, such as DMSO) to ensure that the observed effects are not due to the solvent. The final concentration of the solvent should be consistent across all wells and typically should not exceed 0.1%.
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Compound Stability: Verify the stability of this compound in your culture medium under your specific incubation conditions. Degradation of the compound could lead to the formation of toxic byproducts. For long-term experiments, consider refreshing the medium with a new compound at regular intervals.
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Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) can lead to widespread cell death.[2] Visually inspect your cultures for any signs of contamination and consider performing a mycoplasma test.[2][3]
Issue 2: Cell Morphology Changes Unrelated to Expected Phenotype
If you observe unexpected changes in cell morphology, such as cell rounding, detachment, or elongation, that are not consistent with the expected effects of RARα antagonism, this could indicate off-target effects or cellular stress.
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Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to determine if the morphological changes are concentration- and time-dependent.
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Cytoskeletal Staining: To investigate effects on the cytoskeleton, you can perform immunofluorescence staining for key components like actin and microtubules.
Data Presentation
Table 1: Example Dose-Response Data for this compound on Cell Line X
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 1 | 95.6 | 4.8 |
| 10 | 75.3 | 6.2 |
| 50 | 42.1 | 7.5 |
| 100 | 15.8 | 3.9 |
Table 2: Troubleshooting Checklist
| Potential Issue | Check | Recommended Action |
| Solvent Toxicity | Yes/No | Run a vehicle control with varying solvent concentrations. |
| Compound Degradation | Yes/No | Check compound stability in media; refresh media for long-term experiments. |
| Mycoplasma Contamination | Yes/No | Perform a mycoplasma test; discard contaminated cultures. |
| Incorrect Concentration | Yes/No | Verify calculations and stock solution concentration. |
| Cell Line Sensitivity | Yes/No | Perform a dose-response experiment to determine IC50. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Immunofluorescence Staining for Cytoskeletal Proteins
This protocol allows for the visualization of key cytoskeletal components.
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Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
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Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the specified time.
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Fixation: Gently wash the cells with pre-warmed Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
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Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against cytoskeletal proteins (e.g., anti-alpha-tubulin, phalloidin (B8060827) for F-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
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Mounting and Imaging: Wash three times with PBS. Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining. Image using a fluorescence microscope.
Visualizations
Caption: this compound mechanism of action as a RARα antagonist.
Caption: Troubleshooting workflow for unexpected cell viability issues.
Caption: Logical relationships between problems, causes, and solutions.
References
Technical Support Center: AGN 196996 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AGN 196996, a potent and selective retinoic acid receptor alpha (RARα) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic retinoid that acts as a potent and selective antagonist for the Retinoic Acid Receptor alpha (RARα).[1] Its primary mechanism of action is to block the transcriptional activity induced by all-trans retinoic acid (ATRA) and other RAR agonists by binding to the RARα ligand-binding pocket.[1] This prevents the recruitment of coactivators and the subsequent transcription of target genes.
Q2: What are the binding affinities of this compound for the different RAR subtypes?
This compound exhibits high selectivity for RARα. The binding affinities (Ki) are as follows:
| Receptor Subtype | Binding Affinity (Ki) |
| RARα | 2 nM |
| RARβ | 1087 nM |
| RARγ | 8523 nM |
| [Source:[1]] |
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone. For optimal solubility, it is recommended to warm the solution gently and sonicate.
Troubleshooting Guide
Inconsistent In Vitro Efficacy
Q4: We are observing variable or lower-than-expected antagonist activity of this compound in our cell-based assays. What could be the cause?
Several factors can contribute to inconsistent in vitro results:
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Cell Line Variability: The expression levels of RARα and its coregulators can vary significantly between different cell lines, leading to different sensitivities to this compound.[2] It is crucial to characterize the RARα expression in your specific cell model.
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Presence of Serum Retinoids: Standard cell culture media containing fetal bovine serum (FBS) contains endogenous retinoids that can compete with this compound for binding to RARα. This can diminish the apparent potency of the antagonist.[3] Consider using charcoal-stripped serum or serum-free media to eliminate this variable.
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Compound Stability and Degradation: this compound, like other retinoids, can be sensitive to light and oxidation. Ensure proper storage of the compound (desiccated at -20°C) and prepare fresh stock solutions regularly. Protect solutions from light.
-
Assay-Specific Conditions: The observed IC50 value can be influenced by the concentration of the RAR agonist used in the assay. Ensure that the agonist concentration and incubation times are consistent across experiments.
Discrepancies Between In Vitro and In Vivo Results
Q5: Our in vitro experiments with this compound showed potent antagonist activity, but we are not observing the expected effects in our animal models. Why might this be?
Discrepancies between in vitro and in vivo results are a known challenge with synthetic retinoids.[4] Potential reasons include:
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Pharmacokinetic Properties: this compound may have poor oral bioavailability due to factors such as high plasma protein binding and rapid hepatic metabolism.[4] This can lead to sub-therapeutic concentrations at the target tissue.
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Off-Target Effects: While highly selective for RARα, at higher concentrations, this compound might interact with other cellular targets, leading to unexpected biological responses.[5][6]
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Complex Biological Systems: The in vivo environment is significantly more complex than an in vitro cell culture. The physiological response to RARα antagonism can be influenced by crosstalk with other signaling pathways and homeostatic feedback mechanisms that are not present in simplified in vitro models.
Experimental Workflow for Investigating Inconsistent Results
The following diagram outlines a logical workflow for troubleshooting inconsistent results with this compound.
Caption: A flowchart for systematically troubleshooting inconsistent experimental outcomes.
Experimental Protocols
RARα Ligand Binding Assay (Radioligand Displacement)
This protocol is used to determine the binding affinity of this compound to the RARα receptor.
-
Reagents and Materials:
-
Human recombinant RARα ligand-binding domain (LBD)
-
[³H]-9-cis-Retinoic Acid (Radioligand)
-
Unlabeled 9-cis-Retinoic Acid (for non-specific binding)
-
This compound (Test Compound)
-
Assay Buffer (e.g., modified Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a dilution series of this compound.
-
In a microplate, incubate a fixed concentration of human recombinant RARα-LBD with a fixed concentration of [³H]-9-cis-Retinoic Acid (e.g., 3 nM) and varying concentrations of this compound.[7]
-
To determine non-specific binding, incubate the receptor and radioligand with a high concentration of unlabeled 9-cis-Retinoic Acid (e.g., 1 µM).[7]
-
Incubate the plate for 2 hours at 4°C.[7]
-
Separate the bound and free radioligand using a filter-binding apparatus.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the Ki value using competitive binding analysis software.
-
Co-Immunoprecipitation (Co-IP) to Assess RARα-Coregulator Interaction
This protocol is used to investigate how this compound affects the interaction between RARα and its corepressors or coactivators.
-
Cell Lysis:
-
Culture cells to 80-90% confluency and treat with this compound, an RARα agonist (e.g., ATRA), or a vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[8]
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an antibody specific for RARα overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[10]
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using antibodies against known RARα coregulators (e.g., NCoR, SMRT, SRC-1) to assess changes in their interaction with RARα in the presence of this compound.
-
Quantitative PCR (qPCR) for RARα Target Gene Expression
This protocol measures the effect of this compound on the expression of known RARα target genes.
-
Cell Treatment and RNA Extraction:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound, an RARα agonist, or vehicle control for the desired time.
-
Harvest the cells and extract total RNA using a commercial kit.
-
-
cDNA Synthesis:
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random primers.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in treated samples compared to the control.[11]
-
Signaling Pathway
The following diagram illustrates the canonical retinoic acid signaling pathway and the point of intervention for this compound.
Caption: this compound competitively binds to RARα, preventing the dissociation of co-repressors.
References
- 1. Antagonizing Retinoic Acid Receptors Increases Myeloid Cell Production by Cultured Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Side effects and long-term toxicity of synthetic retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Retinoids Beyond Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 9. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 10. assaygenie.com [assaygenie.com]
- 11. Protocol for qPCR analysis that corrects for cDNA amplification efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming AGN 196996 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the RARα-selective antagonist, AGN 196996, in their cell line experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), with a Ki value of 2 nM.[1] It exhibits significantly lower binding affinity for RARβ (Ki=1087 nM) and RARγ (Ki=8523 nM).[1] Unlike RAR agonists, this compound does not activate gene transcription. Instead, it competitively binds to RARα and blocks the transcriptional activity induced by all-trans retinoic acid (ATRA) and other RAR agonists.[1] This inhibition of RARα signaling can modulate critical cellular processes such as proliferation, differentiation, and apoptosis.[2]
Q2: How can I determine if my cell line has developed resistance to this compound?
A2: The most direct method to determine resistance is to perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo) to generate a dose-response curve. A rightward shift in the IC50 (half-maximal inhibitory concentration) value in the treated cell line compared to the parental, sensitive cell line indicates the development of resistance.
Q3: What are the potential mechanisms of resistance to a RARα antagonist like this compound?
A3: While specific resistance mechanisms to this compound are not extensively documented, resistance to RARα-modulating agents can occur through several mechanisms:
-
Target Alteration: Mutations in the ligand-binding domain of the RARA gene can prevent this compound from effectively binding to the RARα protein.[3][4]
-
Epigenetic Modifications: Interference with RARα signaling by antagonists can lead to epigenetic silencing of downstream tumor suppressor genes, such as RARβ2, resulting in resistance to the growth-inhibitory effects of retinoids.[5][6] This silencing can involve both histone modifications and DNA methylation.[5][7]
-
Bypass Signaling Pathways: Cells can activate alternative survival pathways to circumvent the effects of RARα antagonism.
-
Drug Efflux: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[8][9][10]
Q4: Can combination therapies overcome this compound resistance?
A4: Yes, combination therapy is a promising strategy. Depending on the resistance mechanism, this compound could be combined with:
-
Epigenetic Modifiers: HDAC inhibitors or DNMT inhibitors may help to reverse the epigenetic silencing of tumor suppressor genes like RARβ2.
-
Inhibitors of Bypass Pathways: If a specific survival pathway is identified as being activated, inhibitors targeting key components of that pathway (e.g., PI3K/Akt or MAPK/ERK inhibitors) could be used.
-
Efflux Pump Inhibitors: Compounds that block the activity of drug efflux pumps could increase the intracellular concentration of this compound.[8][11]
Troubleshooting Guide
This guide provides a structured approach to identifying and overcoming this compound resistance in your cell lines.
Step 1: Confirm Resistance
The first step is to quantitatively confirm that your cell line has developed resistance to this compound.
Experiment: Determine the IC50 value of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line using a cell viability assay.
Expected Outcome: A significant increase in the IC50 value for the resistant cell line confirms resistance.
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 of this compound (nM) | Fold Resistance |
| Parental (Sensitive) | 10 | 1 |
| Resistant Clone 1 | 150 | 15 |
| Resistant Clone 2 | 300 | 30 |
Step 2: Investigate Potential Resistance Mechanisms
Once resistance is confirmed, the next step is to investigate the underlying molecular mechanisms.
dot
Caption: Workflow for troubleshooting this compound resistance.
A. Target Alteration: RARA Gene Sequencing
Rationale: Mutations in the ligand-binding domain of RARα can prevent this compound from binding to its target.
Experiment: Extract genomic DNA from both sensitive and resistant cell lines. Amplify and sequence the ligand-binding domain of the RARA gene to identify any potential mutations.
Expected Outcome: Identification of point mutations or deletions in the resistant cell line that are absent in the sensitive parental line.
B. Epigenetic Silencing of RARβ2
Rationale: Antagonism of RARα can lead to the repressive epigenetic silencing of the tumor suppressor gene RARβ2.
Experiment: Analyze the methylation status of the RARβ2 promoter using bisulfite sequencing or methylation-specific PCR. Additionally, assess histone modifications (e.g., H3K9me3, H3K27me3) at the RARβ2 promoter using Chromatin Immunoprecipitation (ChIP).
Expected Outcome: Increased DNA methylation and/or repressive histone marks at the RARβ2 promoter in resistant cells compared to sensitive cells.
C. Activation of Bypass Signaling Pathways
Rationale: Cells may activate pro-survival signaling pathways to overcome the effects of RARα antagonism.
Experiment: Use Western blotting or phospho-protein arrays to screen for the activation of known survival pathways, such as PI3K/Akt and MAPK/ERK, in resistant versus sensitive cells.
Expected Outcome: Increased phosphorylation of key proteins (e.g., Akt, ERK) in the resistant cell lines, indicating pathway activation.
dot
Caption: Potential signaling pathways and resistance mechanisms to this compound.
D. Increased Drug Efflux
Rationale: Overexpression of efflux pumps can reduce the intracellular concentration of this compound.
Experiment: Measure the expression levels of common drug efflux pumps (e.g., MDR1/ABCB1, MRP1/ABCC1) using qPCR or Western blotting. Functional efflux can be assessed using fluorescent substrates like Rhodamine 123 in the presence and absence of known efflux pump inhibitors.
Expected Outcome: Higher expression and/or activity of efflux pumps in resistant cells.
Step 3: Strategies to Overcome Resistance
Based on the identified mechanism(s), devise strategies to re-sensitize the cells to this compound.
Table 2: Strategies to Overcome this compound Resistance
| Resistance Mechanism | Strategy | Experimental Approach |
| Target Alteration | Use an alternative RARα antagonist with a different binding mode. | Test the efficacy of other RARα antagonists in the resistant cell line. |
| Epigenetic Silencing of RARβ2 | Combination therapy with epigenetic modifiers. | Treat resistant cells with a combination of this compound and an HDAC inhibitor (e.g., Vorinostat) or a DNMT inhibitor (e.g., 5-azacytidine) and assess for synergistic effects on cell viability and RARβ2 re-expression. |
| Bypass Pathway Activation | Combination therapy with pathway inhibitors. | Treat resistant cells with a combination of this compound and a PI3K inhibitor (e.g., Wortmannin) or a MEK inhibitor (e.g., Trametinib) and evaluate for synergistic growth inhibition. |
| Increased Drug Efflux | Combination therapy with efflux pump inhibitors. | Co-administer this compound with a known efflux pump inhibitor (e.g., Verapamil for MDR1) and determine if the IC50 of this compound is reduced. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[12][13]
Materials:
-
Parental cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC10-IC20 (a concentration that inhibits growth by 10-20%).
-
Monitor and Subculture: Maintain the cells in the drug-containing medium, replacing the medium every 2-3 days. Initially, a significant reduction in cell proliferation is expected. Once the surviving cells reach 70-80% confluency, subculture them.
-
Dose Escalation: After the cells have shown stable growth for 2-3 passages at a given concentration, increase the concentration of this compound by 1.5- to 2-fold.[13]
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Characterize Resistant Population: Once the cells are able to proliferate at a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), the resistant cell line is established. Confirm the degree of resistance by re-evaluating the IC50.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at various passage numbers.
Protocol 2: Western Blotting for Bypass Pathway Analysis
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Protocol 3: RARA Gene Sequencing
Materials:
-
Genomic DNA from sensitive and resistant cells
-
PCR primers flanking the ligand-binding domain of RARA
-
Taq polymerase and PCR reagents
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both cell lines.
-
PCR Amplification: Amplify the ligand-binding domain of the RARA gene using PCR.
-
Gel Purification: Run the PCR product on an agarose (B213101) gel and purify the band of the correct size.
-
Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the sequences from the resistant and sensitive cells to the reference RARA sequence to identify any mutations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are RARα antagonists and how do they work? [synapse.patsnap.com]
- 3. Mutations in the E-domain of RAR portion of the PML/RAR chimeric gene may confer clinical resistance to all-trans retinoic acid in acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel mutation in the PML/RARalpha chimeric gene exhibits dramatically decreased ligand-binding activity and confers acquired resistance to retinoic acid in acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impaired Retinoic Acid (RA) Signal Leads to RARβ2 Epigenetic Silencing and RA Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impaired retinoic acid (RA) signal leads to RARbeta2 epigenetic silencing and RA resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigenetic regulation by RARα maintains ligand-independent transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 11. Opportunities and Challenges of Efflux Pump Inhibitors as a Solution for Antimicrobial Resistance [glasgowunisrc.org]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AGN 196996 Treatment Duration
This technical support center is designed for researchers, scientists, and drug development professionals utilizing AGN 196996, a potent and selective Retinoic Acid Receptor Alpha (RARα) antagonist. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate challenges and achieve optimal results in your experiments, with a focus on determining the most effective treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα) with a high binding affinity (Ki value of 2 nM).[1][2] Unlike RAR agonists, it does not activate gene transcription. Instead, it blocks the transcriptional activity induced by natural ligands like all-trans retinoic acid (ATRA) and other RAR agonists.[1][2] In the absence of an agonist, the RAR/RXR heterodimer is bound to DNA at Retinoic Acid Response Elements (RAREs) and recruits corepressor proteins, inhibiting gene transcription. This compound stabilizes this repressed state.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: A starting point for in vitro experiments can be guided by its high affinity. A common approach is to perform a dose-response experiment with a range of concentrations, for example, from nanomolar to micromolar, to determine the optimal, non-toxic concentration for your specific cell line and assay.[3]
Q3: How stable is this compound in cell culture media?
A3: The stability of small molecule inhibitors in cell culture can be influenced by factors such as media composition, temperature, pH, and light exposure.[4] For long-term experiments, it is advisable to determine the stability of this compound in your specific cell culture conditions. A general recommendation for long-term treatments is to replace the media with freshly prepared inhibitor every 2-3 days to maintain a consistent concentration.[4]
Q4: I am observing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results can stem from several factors. Ensure your this compound stock solution is properly prepared and stored to avoid degradation; prepare fresh stock solutions and consider verifying the concentration.[4] Pipetting accuracy is also crucial, so regularly calibrate your equipment.[4] Furthermore, maintaining consistent cell density and passage number can minimize variability in cellular response.
Q5: My cells are showing signs of toxicity. How can I mitigate this?
A5: If you observe cytotoxicity, first confirm that the vehicle (e.g., DMSO) concentration is at a non-toxic level (typically ≤ 0.1%).[3] Perform a dose-response experiment to identify a concentration range that is effective without being toxic.[5] If toxicity persists even at low concentrations, it could be an on-target effect crucial for cell viability in your specific model.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Diminished or no effect of this compound over time | - Degradation of this compound in the culture medium. - Cellular metabolism of the compound. - High cell density leading to rapid depletion of the inhibitor. | - Replace the culture medium with fresh this compound every 48-72 hours. - Perform a stability test of this compound in your specific media. - Maintain a consistent and lower cell density by subculturing as needed.[4] |
| High variability in cell response | - Inconsistent inhibitor concentration due to pipetting errors or stock solution degradation. - Variation in cell passage number or confluency. - Cell-to-cell heterogeneity in response. | - Prepare fresh stock solutions and use calibrated pipettes.[4] - Use cells within a consistent range of passage numbers and maintain similar confluency at the start of each experiment. - For detailed analysis, consider single-cell analysis techniques.[3] |
| Unexpected changes in cell morphology | - Cytotoxicity at the current concentration. - Solvent (e.g., DMSO) toxicity. - On-target effects leading to differentiation or cell cycle arrest. | - Perform a dose-response curve to determine the optimal non-toxic concentration.[3] - Ensure the final solvent concentration is below 0.1% and include a vehicle-only control.[3] - Analyze cell cycle distribution (e.g., by flow cytometry) and morphology to investigate on-target effects.[3] |
| Precipitation of this compound in culture medium | - The concentration of this compound exceeds its solubility in the aqueous medium. - High final concentration of the solvent (e.g., DMSO). | - Perform a solubility test in your specific cell culture medium. - Ensure the final DMSO concentration is kept low, preparing intermediate dilutions if necessary. |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration using Time-Course Gene Expression Analysis
This protocol outlines a general method to determine the optimal treatment duration of this compound by analyzing the expression of known RARα target genes over time.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Seeding: Plate cells at a consistent density in multiple plates or wells to allow for sample collection at different time points.
-
Treatment: After allowing cells to adhere (typically 24 hours), treat them with the predetermined optimal concentration of this compound or a vehicle control.
-
Time-Course Sample Collection: At various time points (e.g., 6, 12, 24, 48, 72, 96, and 120 hours), harvest cells from a set of treated and control wells.[3]
-
RNA Extraction and qRT-PCR: Extract total RNA from the harvested cells and perform qRT-PCR to quantify the expression levels of known RARα target genes (e.g., CDKN1A (p21), HOXA1, CYP26A1).
-
Data Analysis: Analyze the gene expression data to identify the time point at which the desired effect (inhibition of agonist-induced expression or basal repression) is maximal and sustained. This time point can be considered the optimal treatment duration for subsequent functional assays.
Protocol 2: Long-Term Cell Viability Assay
This protocol is designed to assess the effect of prolonged exposure to this compound on cell viability.
Materials:
-
This compound
-
Cell line and complete culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, resazurin)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density that allows for proliferation over the course of the experiment.
-
Treatment: Treat cells with a range of this compound concentrations and a vehicle control.
-
Long-Term Incubation: Incubate the cells for an extended period (e.g., up to 10 days).[6] Every 48-72 hours, carefully replace the medium with fresh medium containing the respective concentrations of this compound.
-
Viability Measurement: At desired time points (e.g., day 3, 5, 7, and 10), perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against time for each concentration to determine the long-term effects of this compound on cell proliferation and survival.
Data Presentation
Table 1: Hypothetical Time-Dependent Effect of an RARα Antagonist on Target Gene Expression
| Treatment Duration (hours) | Relative Expression of Target Gene A (Antagonist vs. Control) | Relative Expression of Target Gene B (Antagonist vs. Control) |
| 0 | 1.00 | 1.00 |
| 6 | 0.85 | 0.90 |
| 12 | 0.65 | 0.75 |
| 24 | 0.40 | 0.55 |
| 48 | 0.35 | 0.45 |
| 72 | 0.38 | 0.48 |
| 96 | 0.42 | 0.50 |
Note: This table presents hypothetical data to illustrate the expected outcome of a time-course gene expression experiment. Actual results will vary depending on the cell line, target genes, and experimental conditions.
Visualizations
Caption: RARα signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for determining optimal this compound treatment duration.
References
- 1. A retinoic acid receptor alpha antagonist counteracts retinoid teratogenicity in vitro and reduced incidence and/or severity of malformations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Genomic Mechanism for Antagonism Between Retinoic Acid and Estrogen Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to AGN 196996 and Other Retinoic Acid Receptor (RAR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AGN 196996 with other prominent Retinoic Acid Receptor (RAR) antagonists. The data presented herein is curated from peer-reviewed scientific literature to facilitate an objective evaluation of their performance characteristics.
Introduction to Retinoic Acid Receptor Antagonists
Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating gene transcription in response to retinoic acid. There are three main subtypes of RARs: RARα, RARβ, and RARγ, each with distinct tissue distribution and physiological functions. Dysregulation of RAR signaling is implicated in various diseases, including cancer, dermatological disorders, and developmental abnormalities. RAR antagonists are valuable research tools and potential therapeutic agents that can selectively block the effects of retinoic acid, allowing for the dissection of RAR subtype-specific functions and the development of targeted therapies.
This compound is a well-characterized synthetic retinoid that exhibits high selectivity for the RARα subtype. This guide will compare its binding affinity, selectivity, and functional activity with other RAR antagonists, including pan-antagonists and subtype-selective compounds.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other RAR antagonists, focusing on their binding affinities and functional potencies.
Table 1: Binding Affinities (Ki/Kd in nM) of RAR Antagonists
| Compound | RARα | RARβ | RARγ | Selectivity Profile | Reference(s) |
| This compound | 2 | 1087 | 8523 | RARα-selective | [1][2][3] |
| AGN 194310 | 3 | 2 | 5 | Pan-Antagonist | [1][4] |
| AGN 194431 | 300 | 6 | 20 | RARβ/γ-selective | [1] |
| BMS-189453 | - | - | - | Pan-Antagonist | [5] |
| BMS-189532 | ~27 | ~1000 | ~3100 | RARα-selective | [6] |
| BMS-195614 | - | - | - | RARα-selective | [5] |
| Ro 41-5253 | 60 | 2400 | 3300 | RARα-selective | [7] |
| AGN 193109 | 2 | 2 | 3 | Pan-Antagonist | [8][9] |
Table 2: Functional Antagonist Activity (IC50/EC50 in nM) of RAR Antagonists
| Compound | Assay Type | RARα | RARβ | RARγ | Selectivity Profile | Reference(s) |
| This compound | Transactivation | Potent Antagonist | Weak Antagonist | Weak Antagonist | RARα-selective | [1][3] |
| AGN 194310 | Colony Formation | 16-34 (cell line dependent) | 16-34 (cell line dependent) | 16-34 (cell line dependent) | Pan-Antagonist | [4] |
| AGN 194431 | Colony Formation | Less potent | ~100 | ~100 | RARβ/γ-selective | [4] |
| BMS-189532 | Transactivation | ~4 | ~100 | ~300 | RARα-selective | [6] |
| Ro 41-5253 | Transactivation | Antagonist | - | - | RARα-selective | [9] |
Note: IC50 and EC50 values represent the concentration of an antagonist that inhibits 50% of the agonist response. A lower value indicates higher potency.
Signaling Pathway and Experimental Workflows
Retinoic Acid Receptor (RAR) Signaling Pathway
Retinoic acid (RA) enters the cell and binds to cellular retinoic acid-binding proteins (CRABPs). CRABPs transport RA into the nucleus, where it binds to the ligand-binding domain of RARs. RARs form heterodimers with Retinoid X Receptors (RXRs). In the absence of a ligand, the RAR/RXR heterodimer is bound to a Retinoic Acid Response Element (RARE) on the DNA and is associated with corepressor proteins, inhibiting gene transcription. Upon agonist binding, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates the transcription of target genes. RAR antagonists bind to the RAR but do not induce the conformational change necessary for coactivator recruitment, thereby blocking the transcriptional activation by agonists.
Caption: Simplified diagram of the Retinoic Acid Receptor (RAR) signaling pathway.
Experimental Workflow for Characterizing RAR Antagonists
The characterization of novel RAR antagonists typically follows a multi-step process, starting with in vitro screening and progressing to in vivo validation.
Caption: General experimental workflow for the characterization of RAR antagonists.
Experimental Protocols
Radioligand Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the different RAR subtypes.
Materials:
-
HEK293 cells transiently or stably expressing human RARα, RARβ, or RARγ.
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, and protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.
-
Radioligand: [3H]-all-trans retinoic acid (ATRA) or another suitable high-affinity RAR ligand.
-
Non-specific binding control: A high concentration (e.g., 1 µM) of unlabeled ATRA.
-
Test compounds (e.g., this compound) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells expressing the target RAR subtype. Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Binding Reaction: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of [3H]-ATRA (typically at or below its Kd).
-
Increasing concentrations of the unlabeled test compound or unlabeled ATRA for non-specific binding.
-
Membrane preparation (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at 4°C for 2-4 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
RAR Transactivation Assay
This cell-based assay measures the ability of a compound to antagonize the transcriptional activity induced by an RAR agonist.
Materials:
-
A suitable mammalian cell line, such as HeLa or HEK293 cells.
-
Expression plasmids for human RARα, RARβ, or RARγ.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with one or more Retinoic Acid Response Elements (RAREs).
-
A control plasmid expressing a different reporter (e.g., β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
RAR agonist (e.g., all-trans retinoic acid, ATRA).
-
Test compounds (e.g., this compound) at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
Co-transfection: Co-transfect the cells with the RAR expression plasmid, the RARE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a fixed concentration of the RAR agonist (typically the EC50 concentration) and varying concentrations of the test antagonist. Include controls for basal activity (vehicle only) and maximal activation (agonist only).
-
Incubation: Incubate the cells for another 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent. If a normalization plasmid was used, measure the activity of the second reporter.
-
Data Analysis: Normalize the luciferase activity to the control reporter activity. Calculate the percentage of inhibition of the agonist-induced activity for each concentration of the antagonist. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
Conclusion
This compound is a potent and highly selective antagonist for RARα, demonstrating significantly weaker activity at RARβ and RARγ. This makes it an invaluable tool for studying the specific roles of RARα in various biological processes. In contrast, compounds like AGN 194310 act as pan-RAR antagonists, inhibiting all three subtypes with high affinity, which is useful for investigating the overall effects of RAR signaling blockade. Other compounds, such as AGN 194431, exhibit selectivity for RARβ and RARγ. The choice of an appropriate RAR antagonist will depend on the specific research question and the desired selectivity profile. The experimental protocols provided in this guide offer a framework for the characterization and comparison of these and other novel RAR modulators.
References
- 1. Retinoids and human breast cancer: in vivo effects of an antagonist for RAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. static.fishersci.eu [static.fishersci.eu]
- 4. Specific binding of [3H]retinoids to cellular retinoid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of navelbine after oral administration in the dog and the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transfecting RAW264.7 Cells with a Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel All Trans-Retinoic Acid Derivatives: Cytotoxicity, Inhibition of Cell Cycle Progression and Induction of Apoptosis in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and bioavailability study of two ondansetron oral soluble film formulations in fasting healthy male Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AGN 196996 and BMS 493: Efficacy in Focus
In the landscape of retinoid acid receptor (RAR) modulators, AGN 196996 and BMS 493 represent two distinct pharmacological classes. This compound is a potent and highly selective antagonist of RARα, while BMS 493 functions as a pan-RAR inverse agonist. This guide provides a comparative overview of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Modulators
This compound acts as a competitive antagonist, specifically targeting the retinoic acid receptor alpha (RARα). It binds to RARα with high affinity, blocking the transcriptional activity induced by RAR agonists like all-trans retinoic acid (ATRA).[1] Its selectivity for RARα is pronounced, with significantly lower affinity for RARβ and RARγ isoforms.[1]
BMS 493 , in contrast, is an inverse agonist that acts on all three RAR subtypes (pan-RAR). Instead of merely blocking agonist activity, an inverse agonist can reduce the basal activity of the receptor. BMS 493 achieves this by increasing the interaction of nuclear corepressors with the RARs, thereby repressing gene transcription.[2] This mechanism allows it to prevent retinoic acid-induced differentiation and impact cell fate.
Quantitative Efficacy: A Side-by-Side Look
Direct comparative efficacy studies between this compound and BMS 493 are limited in the public domain. However, by examining their performance in various experimental models, a picture of their relative potency and effects emerges.
| Parameter | This compound | BMS 493 |
| Target | Selective RARα Antagonist | Pan-RAR Inverse Agonist |
| Binding Affinity (Ki) | RARα: 2 nMRARβ: 1087 nMRARγ: 8523 nM[1] | Not explicitly defined as Ki, but functions as a pan-RAR inverse agonist. |
| In Vitro Efficacy | Did not affect colony formation of prostate cancer cell lines (DU145, LNCaP, PC3).[3] In breast cancer cell lines, a RARα antagonist was shown to completely abolish the growth inhibition induced by RAR agonists.[4] | Showed a twofold increase in the number of ALDHhi umbilical cord blood cells at 100 nM.[2] In adenoid cystic carcinoma (ACC) organoids, it displayed selective toxicity against ductal-like cells. |
| In Vivo Efficacy | Data on in vivo efficacy in cancer models is not readily available in the reviewed literature. | Demonstrated in vivo antitumor activity in patient-derived xenograft (PDX) models of human ACC at a dose of 40 mg/kg. |
Experimental Deep Dive: Protocols and Workflows
To facilitate the replication and further investigation of the cited findings, detailed experimental protocols are outlined below.
This compound: Transactivation Assay
A common method to assess the antagonist activity of compounds like this compound is the transactivation assay.
Objective: To measure the ability of this compound to inhibit the transcriptional activation of a reporter gene induced by an RAR agonist.
Materials:
-
Cell line expressing RARα (e.g., HeLa or HEK293T)
-
Expression vector for RARα
-
Reporter plasmid containing a retinoic acid response element (RARE) linked to a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase - CAT)
-
Transfection reagent
-
RAR agonist (e.g., all-trans retinoic acid - ATRA)
-
This compound
-
Cell culture medium and supplements
-
Luciferase or CAT assay system
Procedure:
-
Cell Culture and Transfection: Cells are cultured in appropriate medium and seeded in multi-well plates. They are then co-transfected with the RARα expression vector and the RARE-reporter plasmid.
-
Compound Treatment: After an incubation period to allow for gene expression, the cells are treated with a submaximal concentration of the RAR agonist (ATRA) in the presence of varying concentrations of this compound.
-
Incubation: The treated cells are incubated for a defined period (e.g., 24 hours) to allow for reporter gene expression.
-
Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (luciferase or CAT) is measured using a luminometer or appropriate detection method.
-
Data Analysis: The antagonist activity of this compound is determined by its ability to reduce the agonist-induced reporter gene expression. The IC50 value, the concentration at which 50% of the agonist response is inhibited, is calculated.[4]
BMS 493: Cell Viability (alamarBlue) Assay on 3D Organoids
The efficacy of BMS 493 in inducing cell death in cancer cells can be quantified using a cell viability assay like the alamarBlue assay, particularly in 3D culture models like organoids.
Objective: To determine the dose-dependent effect of BMS 493 on the viability of cancer cell organoids.
Materials:
-
Patient-derived or cell line-derived cancer organoids
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium
-
BMS 493
-
alamarBlue® reagent
-
Multi-well plates suitable for 3D culture
-
Fluorescence microplate reader
Procedure:
-
Organoid Culture: Organoids are embedded in a basement membrane matrix and cultured in a multi-well plate with appropriate medium.
-
Compound Treatment: Organoids are treated with a range of concentrations of BMS 493. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated organoids are incubated for a specified duration (e.g., 7 days).
-
alamarBlue Assay:
-
The alamarBlue® reagent is added to each well at a final concentration of 10% (v/v).
-
The plates are incubated at 37°C for a period of 1 to 4 hours, or longer for 3D cultures, protected from light.
-
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: The fluorescence intensity, which is proportional to the number of viable cells, is used to calculate the percentage of cell viability relative to the vehicle control. This allows for the determination of the IC50 value of BMS 493.
Signaling Pathways and Experimental Logic
The differential effects of this compound and BMS 493 stem from their distinct interactions with the RAR signaling pathway.
Caption: Simplified RAR signaling pathway showing the points of intervention for this compound and BMS 493.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of these compounds.
Caption: General experimental workflow for assessing the efficacy of RAR modulators.
Conclusion
This compound and BMS 493, through their distinct mechanisms of RARα antagonism and pan-RAR inverse agonism respectively, offer unique tools for probing the intricacies of retinoid signaling and for potential therapeutic intervention. While direct comparative efficacy data remains scarce, the available evidence suggests that their effects are highly context-dependent, varying with the specific RAR subtype expression and the cellular background of the model system. For researchers, the choice between these two compounds will hinge on the specific biological question being addressed: selective inhibition of RARα-mediated signaling with this compound versus a broader suppression of RAR activity with BMS 493. Further head-to-head studies in well-defined cancer models are warranted to fully elucidate their comparative therapeutic potential.
References
- 1. This compound | Celgene Patient Support [celgenepatientsupport.com]
- 2. stemcell.com [stemcell.com]
- 3. Antagonizing RARγ Drives Necroptosis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoic acid receptor alpha expression correlates with retinoid-induced growth inhibition of human breast cancer cells regardless of estrogen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
AGN 196996 vs. Pan-RAR Antagonists: A Comparative Guide for Researchers
In the landscape of retinoid receptor research, the choice between a subtype-selective antagonist and a pan-antagonist is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of AGN 196996, a potent and selective Retinoic Acid Receptor Alpha (RARα) antagonist, with various pan-RAR antagonists. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the binding affinities and functional potencies of this compound and representative pan-RAR antagonists.
Table 1: Binding Affinity (Ki/Kd in nM) for Retinoic Acid Receptor Subtypes
| Compound | RARα | RARβ | RARγ | Selectivity Profile |
| This compound | 2[1][2][3][4] | 1087[1][2][3][4] | 8523[1][2][3][4] | Highly RARα Selective |
| AGN 194310 | 3[5] | 2[5] | 5[5] | Pan-RAR Antagonist |
| BMS-189453 | ~10 (IC50) | Partial Agonist | ~3 (IC50) | Pan-RAR Antagonist (with RARβ agonism) |
| AGN 193109 | 2 | 2 | 3 | Pan-RAR Antagonist[6] |
Table 2: In Vitro Functional Activity - Inhibition of Prostate Cancer Cell Growth (IC50 in nM)
| Compound | LNCaP Cells | PC-3 Cells | DU-145 Cells |
| This compound | 1800 ± 300 | - | - |
| AGN 194310 | 291 ± 76 | 18 ± 0 | 34 ± 0 |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
General Protocol:
-
Receptor Preparation: Nuclear extracts from cells overexpressing a specific human RAR subtype (α, β, or γ) are prepared.
-
Reaction Mixture: The reaction includes the nuclear extract, a radiolabeled RAR ligand (e.g., [³H]-all-trans retinoic acid), and varying concentrations of the unlabeled test compound (e.g., this compound or a pan-RAR antagonist).
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
Transactivation Assay (Luciferase Reporter Gene Assay)
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a specific RAR subtype.
General Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa or COS-7) is co-transfected with two plasmids:
-
An expression vector for a specific human RAR subtype (α, β, or γ).
-
A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).
-
-
Compound Treatment: The transfected cells are treated with a known RAR agonist (e.g., all-trans retinoic acid) to induce luciferase expression, along with varying concentrations of the antagonist test compound (e.g., this compound or a pan-RAR antagonist).
-
Incubation: Cells are incubated to allow for gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced luciferase activity (IC50) is determined.
In Vitro Cell Growth Inhibition Assay (Prostate Cancer Cells)
This assay assesses the effect of a compound on the proliferation of cancer cells.
Protocol from Hammond et al., 2001:
-
Cell Culture: Human prostate carcinoma cell lines (LNCaP, PC-3, and DU-145) were grown in serum-free medium.
-
Colony Formation Assay:
-
Cells were seeded at a low density in 6-well plates.
-
The following day, the medium was replaced with fresh medium containing various concentrations of the test compounds (this compound or AGN 194310).
-
The cells were grown for 10-14 days, with the medium and test compounds being replaced every 2-3 days.
-
Colonies were then fixed and stained with Giemsa.
-
The number of colonies containing more than 50 cells was counted.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibited colony formation by 50%, was determined.
In Vivo Assessment of Spermatogenesis in Mice
This in vivo assay evaluates the systemic effects of RAR antagonists on a physiologically relevant process.
General Protocol (based on Chung et al., 2013):
-
Animal Model: Adult male mice are used.
-
Compound Administration: The test compounds (e.g., an RARα-selective antagonist or a pan-RAR antagonist) are administered to the mice, typically via oral gavage, for a specified period.
-
Endpoint Analysis:
-
At the end of the treatment period, the mice are euthanized.
-
Testes are collected, weighed, and processed for histological analysis.
-
Spermatogenesis is evaluated by examining the morphology of the seminiferous tubules and the presence of different stages of germ cells.
-
-
Data Analysis: The effects of the different antagonists on testicular weight and spermatogenesis are compared to a vehicle-treated control group.
Mandatory Visualization
Signaling Pathway of Retinoic Acid Receptors
References
- 1. Pharmacological activity of retinoic acid receptor alpha-selective antagonists in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Targeting RARα: AGN 196996 vs. siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct methods for inhibiting the function of Retinoic Acid Receptor Alpha (RARα): the small molecule antagonist AGN 196996 and RNA interference using small interfering RNA (siRNA). This comparison is based on their mechanisms of action, experimental applications, and the nature of the data each method yields.
Introduction to RARα Targeting
Retinoic Acid Receptor Alpha (RARα) is a nuclear receptor that plays a crucial role in regulating gene expression involved in cell proliferation, differentiation, and apoptosis.[1][2][3] Its dysregulation is implicated in various diseases, including cancer.[3][4] Consequently, tools that can modulate RARα activity are invaluable for both basic research and therapeutic development. This guide focuses on two such tools: this compound, a selective pharmacological antagonist, and RARα siRNA, a gene-silencing tool.
Mechanism of Action
The fundamental difference between this compound and RARα siRNA lies in their mechanism of action. This compound is a potent and selective antagonist of RARα, with a high binding affinity (Ki of 2 nM).[5][6][7] It competitively binds to the RARα ligand-binding pocket, blocking the transcriptional activity induced by natural ligands like all-trans retinoic acid (ATRA) and other RAR agonists.[5][6] In contrast, RARα siRNA operates at the post-transcriptional level. It is a double-stranded RNA molecule designed to be complementary to the messenger RNA (mRNA) of RARα.[8][9] Upon introduction into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target RARα mRNA, thereby preventing the synthesis of the RARα protein.[10]
Comparative Data Summary
| Parameter | This compound (RARα Antagonist) | RARα siRNA (Gene Silencing) |
| Target | RARα protein ligand-binding pocket | RARα messenger RNA (mRNA) |
| Mechanism | Competitive inhibition of ligand binding | Post-transcriptional gene silencing |
| Typical Metric | IC50 / Ki from in vitro binding or transactivation assays | Percentage of mRNA or protein knockdown |
| Reported Potency | Ki = 2 nM[5][6][7] | Knockdown efficiency is cell-type and transfection-dependent, but can be >90%[11] |
| Effect | Inhibition of RARα transcriptional activity | Reduction in total RARα protein levels |
| Reversibility | Reversible upon washout | Long-lasting, dependent on cell division and protein turnover |
| Specificity | Highly selective for RARα over RARβ and RARγ[5][7] | High sequence specificity; off-target effects are a consideration[12] |
Experimental Protocols
This compound: In Vitro Antagonist Activity Assessment (Transactivation Assay)
A common method to quantify the antagonist activity of a compound like this compound is a reporter gene assay.
-
Cell Culture: HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Transfection: Cells are transiently transfected with an expression vector for human RARα and a reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).
-
Treatment: After 24 hours, the cells are treated with a known RARα agonist (e.g., all-trans retinoic acid) in the presence of varying concentrations of this compound.
-
Lysis and Luciferase Assay: After a further 24-48 hours, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the agonist-induced luciferase activity, is calculated.
RARα siRNA: Gene Knockdown and Validation
The efficacy of RARα siRNA is typically assessed by quantifying the reduction in RARα mRNA and protein levels.
-
Cell Seeding: Cells (e.g., a cancer cell line expressing RARα) are seeded in a multi-well plate to achieve 50-70% confluency at the time of transfection.
-
Transfection: RARα siRNA and a non-targeting control siRNA are transfected into the cells using a lipid-based transfection reagent. The final siRNA concentration is typically in the nanomolar range.
-
Incubation: The cells are incubated for 24-72 hours to allow for mRNA degradation and protein turnover.
-
Validation of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from the cells, reverse-transcribed to cDNA, and the levels of RARα mRNA are quantified relative to a housekeeping gene.
-
Western Blotting: Protein lysates are prepared, separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for RARα to visualize and quantify the reduction in protein levels.
-
Visualizing the Mechanisms and Pathways
RARα Signaling Pathway
Caption: RARα signaling pathway and points of intervention.
Experimental Workflow Comparison
Caption: Comparative experimental workflows.
Concluding Remarks
The choice between this compound and RARα siRNA depends on the specific research question. This compound is ideal for studying the acute effects of RARα inhibition and for dissecting the role of its ligand-binding activity. Its effects are generally reversible, making it suitable for temporal studies. RARα siRNA is the preferred tool for investigating the consequences of a sustained reduction in the total cellular pool of the RARα protein. It provides a way to study the effects of RARα loss-of-function.
For comprehensive studies, the use of both tools can be highly synergistic. For instance, a phenotype observed with RARα siRNA can be validated by recapitulating it with this compound, providing stronger evidence for the direct involvement of RARα's transcriptional activity. Conversely, siRNA can be used to confirm that the effects of this compound are indeed mediated through RARα.
References
- 1. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - RARA [maayanlab.cloud]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | HIBR Gene Diagnostics [hibergene.com]
- 7. This compound | Autophagy | Retinoid Receptor | TargetMol [targetmol.com]
- 8. siRNA Versus miRNA as Therapeutics for Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siRNA Versus miRNA as Therapeutics for Gene Silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNAi and cancer: Implications and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AGN 196996: A Potent and Selective RARα Antagonist
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the experimental data and performance of AGN 196996 in comparison to other Retinoic Acid Receptor alpha (RARα) antagonists.
This compound is a high-affinity and selective antagonist of the Retinoic Acid Receptor alpha (RARα), a key regulator of gene transcription involved in cellular differentiation, proliferation, and apoptosis. This guide provides a comprehensive statistical analysis of available experimental data on this compound, comparing its performance with other known RARα antagonists. Detailed experimental protocols and visual representations of the associated signaling pathway and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.
Data Presentation: Performance Metrics of RARα Antagonists
The following tables summarize the binding affinities and functional potencies of this compound and other relevant RAR antagonists.
| Table 1: Comparative Binding Affinity (Ki, nM) of RAR Antagonists | |||
| Compound | RARα | RARβ | RARγ |
| This compound | 2[1][2] | 1087[1][2] | 8523[1][2] |
| BMS-189453 | - | - | - |
| Ro 41-5253 | 60[3] | 2400[3] | 3300[3] |
| AGN 193109 | 2 | 2 | 3 |
Note: A lower Ki value indicates a higher binding affinity.
| Table 2: Comparative Functional Antagonist Activity (IC50, µM) of this compound | |
| Cell Line | IC50 (µM) |
| LNCaP | 1.8 ± 0.3 |
Note: IC50 represents the concentration of an antagonist that inhibits 50% of the response induced by an agonist.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound to the RARα receptor.
Materials:
-
Human recombinant RARα ligand-binding domain (LBD)
-
Radioligand: [³H]-All-Trans Retinoic Acid (ATRA)
-
Test compound (e.g., this compound)
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
A solution containing the RARα LBD is incubated with a fixed concentration of [³H]-ATRA.
-
Varying concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to reach binding equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The filters are washed to remove non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Transcriptional Activation Reporter Assay
This cell-based assay is used to measure the functional antagonist activity (IC50) of a compound by quantifying its ability to inhibit agonist-induced gene expression.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T)
-
Expression vector for RARα
-
Reporter vector containing a luciferase gene under the control of a retinoic acid response element (RARE)
-
Transfection reagent
-
RARα agonist (e.g., ATRA)
-
Test compound (e.g., this compound)
-
Cell lysis buffer
-
Luciferase substrate
-
Luminometer
Procedure:
-
Cells are co-transfected with the RARα expression vector and the RARE-luciferase reporter vector.
-
After an incubation period to allow for protein expression, the cells are treated with a fixed concentration of the RARα agonist (ATRA) in the presence of varying concentrations of the test compound.
-
The cells are incubated for a sufficient time to allow for transcriptional activation and luciferase expression.
-
The cells are then lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of the luciferase substrate.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the agonist-induced luciferase activity (IC50).
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the RARα signaling pathway and a typical experimental workflow for the characterization of RARα antagonists.
Caption: Simplified diagram of the RARα signaling pathway.
References
Independent Verification of AGN 196996 Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of AGN 196996, a selective Retinoic Acid Receptor alpha (RARα) antagonist, with other relevant RAR modulators. The information presented is supported by experimental data to aid in the independent verification of its biochemical properties.
Introduction to this compound
This compound is a potent and highly selective antagonist of the Retinoic Acid Receptor alpha (RARα). It exhibits significantly lower binding affinity for RARβ and RARγ isoforms, making it a valuable tool for studying the specific physiological roles of RARα. Its mechanism of action involves the direct competition with agonists for the ligand-binding pocket of RARα, thereby inhibiting the recruitment of coactivators and subsequent downstream gene transcription. This selective antagonism allows for the targeted investigation of RARα-mediated signaling pathways in various biological processes, including cell differentiation, proliferation, and apoptosis.
Comparative Binding Affinity of RAR Antagonists
The binding affinity of a compound to its target receptor is a critical parameter in drug development and molecular pharmacology. It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the reported binding affinities of this compound and other notable RAR antagonists.
| Compound | Target Receptor(s) | Binding Affinity (Ki/IC50, nM) | Reference |
| This compound | RARα | 2 (Ki) | [1][2][3][4] |
| RARβ | 1087 (Ki) | [1][2][3][4] | |
| RARγ | 8523 (Ki) | [1][2][3][4] | |
| BMS-189453 | Pan-RAR Antagonist | 8 (Ki, RARα), 17 (Ki, RARβ), 17 (Ki, RARγ) | [2] |
| AGN194310 | Pan-RAR Antagonist | 2-5 (Kd) | [5] |
| BMS-189532 (AGN 193491) | RARα-selective | ~4 (IC50, RARα), ~100 (IC50, RARβ), ~300 (IC50, RARγ) | [2] |
| ER-50891 | RARα-selective | - | [6] |
| YCT-529 | RARα-selective | - | [4] |
Note: Ki and IC50 values are measures of binding affinity; lower values indicate higher affinity. Kd represents the equilibrium dissociation constant. The specific experimental conditions for each reported value may vary.
Experimental Protocols: Radioligand Binding Assay
A common method to determine the binding affinity of a compound to a receptor is the radioligand binding assay. This technique measures the ability of a non-radioactive compound (the "cold" ligand, e.g., this compound) to compete with a radioactive compound (the "hot" ligand) for binding to the target receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor subtype.
Materials:
-
Cell membranes or purified recombinant receptor protein (e.g., human RARα)
-
Radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-all-trans retinoic acid)
-
Unlabeled test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well microplates
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound. Prepare a solution of the radiolabeled ligand at a concentration near its Kd value.
-
Incubation: In each well of a microplate, add the receptor preparation, the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled ligand).
-
Equilibrium: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-ligand complexes, while the unbound ligand will pass through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8][9]
Retinoic Acid Receptor (RAR) Signaling Pathway
Retinoic acid receptors are nuclear receptors that function as ligand-activated transcription factors. They play a crucial role in regulating gene expression involved in various cellular processes. The following diagram illustrates the canonical RAR signaling pathway and the point of intervention for antagonists like this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Strategies for developing retinoic acid receptor alpha-selective antagonists as novel agents for male contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of RAR-selective ligands revealed by RARβ crystal stucture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Comparative Analysis of RARα Antagonists: AGN 196996 vs. ER50891
A Detailed Guide for Researchers in Drug Development
This guide provides a comprehensive comparative analysis of two prominent retinoic acid receptor alpha (RARα) antagonists, AGN 196996 and ER50891. Both molecules are highly selective for RARα, a key therapeutic target in oncology and other diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their biochemical properties, mechanisms of action, and supporting experimental data to facilitate informed decisions in research and development.
Biochemical and Pharmacological Profile
This compound and ER50891 are both potent and selective antagonists of the retinoic acid receptor alpha (RARα), a nuclear receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis. While both compounds target the same receptor, they exhibit distinct pharmacological profiles in terms of binding affinity and inhibitory concentrations.
This compound demonstrates a high binding affinity for RARα with a reported inhibitory constant (Ki) of 2 nM.[1][2] Its selectivity for RARα is pronounced, with significantly lower affinity for RARβ (Ki = 1087 nM) and RARγ (Ki = 8523 nM).[1][2] In functional assays, this compound effectively blocks the gene transcriptional activity induced by all-trans retinoic acid (ATRA) and other RAR agonists.[1][2]
ER50891 is also a potent RARα antagonist, with a reported half-maximal inhibitory concentration (IC50) of 31.2 nM in transactivation assays. It displays a strong selective affinity for RARα, with relative IC50 values of 1.8 nM, 432 nM, and 535 nM for RARα, RARγ, and RARβ, respectively.
| Parameter | This compound | ER50891 |
| Target | Retinoic Acid Receptor alpha (RARα) | Retinoic Acid Receptor alpha (RARα) |
| Mechanism of Action | Antagonist | Antagonist |
| Binding Affinity (Ki) | RARα: 2 nM[1][2] | Not Reported |
| RARβ: 1087 nM[1][2] | ||
| RARγ: 8523 nM[1][2] | ||
| Functional Potency (IC50) | Not explicitly reported in transactivation assays | RARα: 31.2 nM |
| RARβ: 535 nM | ||
| RARγ: 432 nM | ||
| Selectivity | High for RARα | High for RARα |
Signaling Pathway
Both this compound and ER50891 exert their effects by antagonizing the RARα signaling pathway. In its canonical pathway, RARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. In the absence of a ligand (agonist), the RARα/RXR heterodimer is often bound to corepressor proteins, which inhibit gene transcription. Upon binding of an agonist like all-trans retinoic acid (ATRA), a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, thereby initiating the transcription of target genes involved in cellular processes like differentiation and apoptosis.
This compound and ER50891, as antagonists, bind to the ligand-binding pocket of RARα and prevent the conformational changes necessary for coactivator recruitment, thus blocking the transcriptional activation of RARα target genes.
Experimental Protocols
Competitive Radioligand Binding Assay (for determining Ki)
This assay is employed to determine the binding affinity of a compound to a receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Human recombinant RARα, RARβ, or RARγ ligand-binding domain (LBD)
-
Radioligand (e.g., [3H]-all-trans retinoic acid)
-
Test compounds (this compound or ER50891)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing protease inhibitors)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In each well of the microplate, add the RAR-LBD, a fixed concentration of the radioligand, and varying concentrations of the test compound. Incubate at 4°C for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Transactivation Assay (for determining IC50)
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a nuclear receptor.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression vector for the full-length RARα
-
Reporter vector containing a luciferase gene under the control of a RARE promoter
-
Transfection reagent
-
RAR agonist (e.g., all-trans retinoic acid)
-
Test compounds (this compound or ER50891)
-
Cell culture medium and supplements
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the RARα expression vector and the RARE-luciferase reporter vector.
-
Treatment: After an appropriate incubation period, treat the transfected cells with a fixed concentration of the RAR agonist in the presence of varying concentrations of the test compound.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Plot the luciferase activity against the concentration of the test compound to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced luciferase activity.
Conclusion
Both this compound and ER50891 are valuable research tools for investigating the role of RARα in various physiological and pathological processes. This compound exhibits a higher binding affinity for RARα as indicated by its lower Ki value. ER50891 has well-characterized inhibitory activity in functional transactivation assays. The choice between these two antagonists will depend on the specific experimental context, including the desired potency and the nature of the assay being performed. This guide provides the foundational data and experimental frameworks to assist researchers in selecting the appropriate tool for their studies in the field of RARα-targeted drug discovery.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
